Thiol-PEG3-phosphonic acid ethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O6PS/c1-3-17-19(13,18-4-2)11-9-15-7-5-14-6-8-16-10-12-20/h20H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUGTHLCKCMXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCS)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Thiol-PEG3-phosphonic acid ethyl ester?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.
Core Chemical Properties
This compound, also known as Diethyl-(2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethyl)phosphonate, possesses a unique combination of functional groups that impart its versatile reactivity.[2] The terminal thiol group offers a reactive handle for conjugation to various biomolecules, while the diethyl phosphonate (B1237965) endows it with properties suitable for surface modification and interaction with specific biological targets.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility.[3]
Table 1: General Properties of this compound [2][4][5]
| Property | Value |
| CAS Number | 1360716-43-3 |
| Molecular Formula | C12H27O6PS |
| Molecular Weight | 330.38 g/mol |
| Purity | Typically ≥95% |
| Appearance | Varies (consult supplier) |
Table 2: Physicochemical Characteristics
| Property | Value/Description |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG linker enhances aqueous solubility compared to non-PEGylated counterparts. |
| pKa (Thiol group) | Estimated to be in the range of 8-10, typical for aliphatic thiols. |
| Reactivity | The thiol group is reactive towards maleimides, haloacetamides, and other thiol-reactive moieties. The phosphonate ester can be used for surface modification of metal oxides.[6] |
Reactivity and Applications
The dual functionality of this compound makes it a valuable tool in several applications:
-
Bioconjugation: The thiol group allows for the covalent attachment of the linker to proteins, peptides, and other biomolecules containing thiol-reactive groups. This is a cornerstone of creating antibody-drug conjugates (ADCs) and other targeted therapies.[7]
-
PROTACs: As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1]
-
Surface Modification: The phosphonate group has a strong affinity for metal oxide surfaces, enabling the functionalization of nanoparticles and other materials to improve their biocompatibility and targeting capabilities.[6][8]
Experimental Protocols
Synthesis of this compound
-
Preparation of a PEGylated phosphonate with a terminal leaving group: This could involve the reaction of a triethylene glycol derivative with a phosphonate precursor, followed by activation of the terminal hydroxyl group (e.g., conversion to a tosylate or mesylate).
-
Introduction of the thiol group: The activated PEGylated phosphonate can then be reacted with a thiolating agent, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to introduce the terminal thiol group.
Purification of this compound
Purification of the final product is critical to remove unreacted starting materials and byproducts. Common purification techniques for related compounds include:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic molecules of this size and polarity. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, would likely be effective.
-
Distillation under Reduced Pressure: For thermally stable compounds, distillation can be an effective purification method, especially for removing non-volatile impurities.
Characterization
The identity and purity of this compound would be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the ethyl groups of the phosphonate, the ethylene (B1197577) glycol repeats of the PEG linker, and the protons adjacent to the thiol group.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
³¹P NMR would show a single peak characteristic of the phosphonate group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the P=O, C-O, and S-H functional groups.
Bioconjugation Protocol: Thiol-Maleimide Reaction
The reaction of the thiol group of the linker with a maleimide-functionalized biomolecule is a widely used bioconjugation strategy.[7]
Materials:
-
This compound
-
Maleimide-functionalized biomolecule (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 6.5-7.5.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds in the biomolecule.
-
Quenching reagent: A small molecule thiol such as cysteine or β-mercaptoethanol.
Procedure:
-
Preparation of Biomolecule: If necessary, treat the maleimide-functionalized biomolecule with a reducing agent like TCEP to ensure the availability of free thiols for reaction. Remove the excess reducing agent by dialysis or size-exclusion chromatography.
-
Reaction Setup: Dissolve the maleimide-functionalized biomolecule in the reaction buffer. Add a molar excess of this compound to the solution. The optimal molar ratio should be determined empirically but a 10-20 fold excess of the linker is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a small molecule thiol.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography, dialysis, or other appropriate techniques to remove excess linker and quenching reagent.
Visualizing Experimental Workflows
Bioconjugation Workflow
Caption: Workflow for the bioconjugation of a maleimide-functionalized biomolecule with this compound.
Surface Modification Workflow
Caption: General workflow for the surface modification of metal oxide nanoparticles using this compound.
Conclusion
This compound is a highly versatile molecule with significant potential in drug development and materials science. Its unique combination of a thiol group for bioconjugation and a phosphonate ester for surface modification, coupled with the benefits of a PEG spacer, makes it an invaluable tool for researchers. This guide provides a foundational understanding of its properties and applications, along with general experimental protocols to facilitate its use in the laboratory. For specific applications, further optimization of the described protocols is recommended.
References
- 1. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 2. echemi.com [echemi.com]
- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 4. This compound, CAS 1360716-43-3 | AxisPharm [axispharm.com]
- 5. This compound - CAS:1360716-43-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Efficacy of Thiolating Agents for Biochar Surface Modification [mdpi.com]
Thiol-PEG3-Phosphonic Acid Ethyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, synthesis, and potential applications of Thiol-PEG3-phosphonic acid ethyl ester. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its unique combination of a reactive thiol group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid ethyl ester moiety for surface binding or further chemical modification.
Chemical Structure and Properties
This compound, also known by its systematic name Diethyl-(2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethyl)phosphonate, is a molecule designed with distinct functional regions. The terminal thiol group offers a reactive handle for covalent attachment to various substrates, including maleimides and other thiol-reactive entities. The triethylene glycol (PEG3) linker imparts hydrophilicity, which can enhance the solubility and reduce non-specific binding of conjugated molecules. The diethyl phosphonate (B1237965) group can serve as an anchor to metal oxide surfaces or as a precursor to the more hydrophilic phosphonic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1360716-43-3 | [1] |
| Molecular Formula | C12H27O6PS | [1] |
| Molecular Weight | 330.38 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | Assumed |
| Purity | ≥95% | [2] |
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis of this compound
Two plausible synthetic routes for the preparation of this compound are presented below. These methods are based on established chemical transformations.
Route 1: Nucleophilic Substitution of a Bromo-Precursor
This approach utilizes the commercially available Bromo-PEG3-phosphonic acid diethyl ester as a starting material. The terminal bromide is converted to a thiol via a two-step process involving the formation of an S-acetyl intermediate followed by deprotection.
Diagram 2: Synthesis of this compound via Nucleophilic Substitution
Caption: Synthetic pathway via nucleophilic substitution.
Experimental Protocol:
Step 1: Synthesis of S-acetyl-PEG3-phosphonic acid diethyl ester
-
To a solution of Bromo-PEG3-phosphonic acid diethyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium thioacetate (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield S-acetyl-PEG3-phosphonic acid diethyl ester.
Step 2: Synthesis of this compound
-
Dissolve the S-acetyl-PEG3-phosphonic acid diethyl ester (1.0 eq) in methanol.
-
Add a solution of hydrochloric acid (e.g., 1 M in methanol, 1.5 eq) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Route 2: Michael Addition
This alternative synthesis involves the base-catalyzed Michael addition of a thiol-terminated PEG to diethyl vinylphosphonate (B8674324).
Diagram 3: Synthesis of this compound via Michael Addition
Caption: Synthetic pathway via Michael addition.
Experimental Protocol:
-
To a solution of 2-(2-(2-mercaptoethoxy)ethoxy)ethanol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a base such as sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add diethyl vinylphosphonate (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data
The following table summarizes the expected characterization data for this compound based on its structure and data from similar compounds.
Table 2: Representative Characterization Data
| Technique | Expected Results |
| ¹H NMR | δ (ppm): 4.15-4.05 (m, 4H, -P(O)(OCH₂CH₃)₂), 3.70-3.60 (m, 12H, PEG backbone), 2.75 (q, 2H, -CH₂SH), 2.10 (t, 2H, -CH₂P-), 1.55 (t, 1H, -SH), 1.30 (t, 6H, -P(O)(OCH₂CH₃)₂) |
| ¹³C NMR | δ (ppm): 72.5, 70.6, 70.4, 70.3, 68.9, 61.8, 38.7, 30.5, 24.3, 16.4 |
| ³¹P NMR | δ (ppm): ~30 |
| Mass Spec (ESI+) | m/z: 331.13 [M+H]⁺, 353.11 [M+Na]⁺ |
Applications and Workflows
This compound is a valuable tool in the development of targeted therapeutics and functional materials. One notable application is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).
PROTAC Synthesis Workflow
In a typical PROTAC synthesis, the this compound can be conjugated to a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The thiol group provides a convenient point of attachment for one of the ligands, often through a maleimide-thiol reaction.
Diagram 4: Logical Workflow for PROTAC Synthesis
References
In-Depth Technical Guide: Physicochemical Properties of CAS Number 1360716-43-3 (Thiol-PEG3-phosphonic acid ethyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 1360716-43-3, identified as Thiol-PEG3-phosphonic acid ethyl ester. This heterobifunctional linker molecule is of significant interest to the drug development community, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a thiol group for covalent linkage, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a phosphonic acid ethyl ester group. This guide will detail its known physicochemical characteristics, provide illustrative experimental protocols, and visualize its role in relevant biological pathways.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1360716-43-3 | [1][2][3][4] |
| IUPAC Name | Diethyl (2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethyl)phosphonate | [1] |
| Synonyms | This compound | [1][2][3] |
| Appearance | Solid Powder | [5] |
| Boiling Point | 421.9 ± 40.0 °C (Predicted) | [6] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [6] |
Table 2: Chemical and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C12H27O6PS | [1][2] |
| Molecular Weight | 330.38 g/mol | [1][2][3] |
| pKa | 9.00 ± 0.10 (Predicted) | [6] |
| Storage Conditions | 2-8°C, sealed, dry | [7] |
Experimental Protocols
Representative Synthesis of this compound
Objective: To synthesize Diethyl (2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethyl)phosphonate.
Materials:
-
Commercially available 2-(2-(2-hydroxyethoxy)ethoxy)ethanol
-
Tosyl chloride or Mesyl chloride
-
Sodium hydrosulfide (B80085) (NaSH) or a similar thiolating agent
-
Diethyl phosphite (B83602)
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvents (e.g., THF, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Methodology:
-
Activation of the Terminal Hydroxyl Group: The starting PEGylated alcohol is reacted with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to convert the terminal hydroxyl group into a good leaving group (tosylate or mesylate).
-
Thiolation: The resulting tosylated or mesylated intermediate is then reacted with a thiolating agent such as sodium hydrosulfide in a polar aprotic solvent like DMF. This nucleophilic substitution reaction replaces the leaving group with a thiol group.
-
Phosphonylation: The hydroxyl group of a separate PEGylated alcohol is activated, and then reacted with diethyl phosphite in the presence of a strong base like sodium hydride to form the diethyl phosphonate (B1237965) ester. This step may require protection of the thiol group if performed after thiolation.
-
Purification: The final product is purified from the reaction mixture using techniques such as extraction and silica (B1680970) gel column chromatography to yield the pure this compound.
Characterization: The structure and purity of the synthesized compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).[8]
General Protocol for PROTAC Synthesis using this compound
This protocol describes a general workflow for incorporating the thiol-containing linker into a PROTAC molecule.
Objective: To conjugate a warhead (targeting a protein of interest) and an E3 ligase ligand using the this compound linker.
Materials:
-
This compound
-
A warhead molecule with a suitable reactive group (e.g., a maleimide (B117702) or a haloacetyl group)
-
An E3 ligase ligand with a suitable reactive group
-
A suitable solvent (e.g., DMF, DMSO)
-
A base if necessary (e.g., DIPEA)
-
HPLC for purification
Methodology:
-
Reaction Setup: The warhead molecule is dissolved in an appropriate solvent.
-
Linker Addition: this compound is added to the solution. If the warhead contains a maleimide group, the thiol group of the linker will readily undergo a Michael addition reaction. If a haloacetyl group is present, a nucleophilic substitution will occur. A mild base may be added to facilitate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Conjugation to E3 Ligase Ligand: Once the linker is attached to the warhead, the E3 ligase ligand is added. The phosphonic acid ethyl ester end of the linker may need to be hydrolyzed to the phosphonic acid to react with a suitable functional group on the E3 ligase ligand, or it may be used to chelate to a specific site.
-
Purification: The final PROTAC molecule is purified by preparative HPLC to obtain a highly pure product.
-
Characterization: The identity and purity of the final PROTAC are confirmed by LC-MS and NMR.
Signaling Pathways and Mechanism of Action
This compound functions as a linker within a PROTAC molecule. PROTACs leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins.[9]
The Ubiquitin-Proteasome Pathway
The UPS is a major pathway for the degradation of most intracellular proteins in eukaryotic cells.[10][11] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CAS:1360716-43-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound, CAS 1360716-43-3 | AxisPharm [axispharm.com]
- 5. xcessbio.com [xcessbio.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. This compound - CAS:1360716-43-3 - 孚可科技(上海)有限公司 [forcbio.com]
- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the Solubility of Thiol-PEG3-phosphonic acid ethyl ester in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in research and drug development, affecting everything from reaction conditions to formulation and bioavailability. This guide provides an in-depth look at the expected solubility of Thiol-PEG3-phosphonic acid ethyl ester and offers a practical framework for its empirical determination.
Understanding the Solubility Profile of this compound
-
A Polyethylene Glycol (PEG) Linker (PEG3): The presence of a short, hydrophilic PEG chain is expected to enhance solubility in polar solvents, particularly water and alcohols.
-
A Phosphonic Acid Ethyl Ester Group: This polar functional group contributes to the molecule's overall polarity and should further promote solubility in polar solvents.
-
A Thiol Group (-SH): The thiol group is moderately polar and can participate in hydrogen bonding, influencing solubility.
-
An Ethyl Ester Group: The ethyl ester portion introduces some non-polar character, which may allow for some solubility in less polar organic solvents.
Based on these structural features, a qualitative solubility profile can be anticipated.
Data Presentation: Predicted Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions based on chemical principles and empirical testing is required for quantitative assessment.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Water | H₂O | 80.1 | Soluble | The hydrophilic PEG chain and polar phosphonic acid ester group are expected to dominate, leading to good aqueous solubility. |
| Ethanol (B145695) | C₂H₅OH | 24.5 | Soluble | As a polar protic solvent, ethanol should readily dissolve the compound due to hydrogen bonding with the PEG and phosphonate (B1237965) moieties. |
| Methanol (B129727) | CH₃OH | 32.7 | Soluble | Similar to ethanol, methanol is a polar protic solvent that is expected to be a good solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble | A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of polar and moderately non-polar compounds. |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble | Another polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Sparingly Soluble | As a solvent of intermediate polarity, DCM may show some ability to dissolve the compound, but high solubility is not expected. |
| Chloroform (B151607) | CHCl₃ | 4.8 | Sparingly Soluble | Similar to DCM, chloroform is a relatively non-polar solvent and is not expected to be an effective solvent. |
| Hexane | C₆H₁₄ | 1.9 | Insoluble | A non-polar solvent that is unlikely to dissolve the polar this compound. |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Insoluble | A non-polar solvent that is not expected to be a suitable solvent. |
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data, the following experimental protocol provides a standardized method for determining the solubility of a compound like this compound.
Objective: To determine the equilibrium solubility of a test compound in a selected solvent at a specified temperature.
Materials:
-
Test compound (this compound)
-
Selected analytical grade solvents
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)
Methodology:
-
Preparation of Stock Solutions (for calibration curve):
-
Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation (Solubility Determination):
-
Add an excess amount of the test compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. The time required may need to be determined empirically.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using the chosen analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the test compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the specific hazards of the solvents being used.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for experimental solubility determination.
This comprehensive guide provides both a theoretical understanding and a practical approach to assessing the solubility of this compound. For drug development professionals and researchers, a thorough understanding of a compound's solubility is a foundational step toward successful experimental design and product formulation.
An In-depth Technical Guide to Thiol-PEG3-phosphonic acid ethyl ester as a Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Thiol-PEG3-phosphonic acid ethyl ester, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and nanoparticle functionalization.
Core Concepts: Understanding the Tri-functional Moiety
This compound is a non-cleavable linker comprised of three key functional domains: a thiol group (-SH), a polyethylene (B3416737) glycol spacer (PEG3), and a phosphonic acid ethyl ester group. This unique combination of functionalities allows for the covalent linkage of diverse molecular entities, such as proteins to nanoparticles, enabling the creation of novel therapeutic and diagnostic agents.
-
Thiol Group (-SH): This nucleophilic group serves as the primary reactive handle for conjugation to biomolecules. It readily reacts with electrophilic partners, most notably maleimide (B117702) groups, to form stable thioether bonds. This specific reactivity is a cornerstone of site-specific protein modification, particularly at cysteine residues.[1][2][3]
-
Polyethylene Glycol (PEG) Spacer: The PEG3 spacer is a short, hydrophilic chain of three ethylene (B1197577) glycol units. The inclusion of a PEG spacer in linker design offers several advantages in a biological context. It increases the overall hydrophilicity of the conjugate, which can improve solubility and reduce aggregation.[3][4] Furthermore, the PEG moiety can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity, prolonging its circulation half-life.[3]
-
Phosphonic Acid Ethyl Ester Group: This terminal group provides a robust anchor for attachment to various inorganic surfaces, especially metal oxides.[5][6][7][8] The phosphonate (B1237965) moiety exhibits a strong affinity for materials like iron oxide, titanium dioxide, and zirconia, forming stable coordinate bonds with the surface metal atoms.[5][6][7][8] This makes it an ideal choice for the surface functionalization of nanoparticles.[9]
Mechanism of Action: A Stepwise Approach to Bioconjugation
The utility of this compound as a linker lies in its ability to sequentially or simultaneously react with two different entities. A typical application involves the conjugation of a protein to a nanoparticle.
Step 1: Activation of the Phosphonate Group (Optional)
While the phosphonic acid ethyl ester can directly interact with metal oxide surfaces, hydrolysis of the ester to the corresponding phosphonic acid can enhance the binding affinity. This can be achieved under acidic or basic conditions, although in many applications, the binding may proceed without a separate hydrolysis step, with the surface chemistry of the metal oxide facilitating the interaction.
Step 2: Anchoring to a Nanoparticle Surface
The phosphonate group readily coordinates to metal oxide surfaces. The mechanism of binding can involve the formation of mono-, bi-, or tridentate linkages between the phosphonate oxygen atoms and the metal atoms on the nanoparticle surface.[10] This interaction is often a condensation reaction with surface hydroxyl groups, resulting in the formation of stable M-O-P bonds.[8][11] The stability of this bond is pH-dependent, with optimal stability generally observed in acidic to neutral conditions.[5][7]
Step 3: Conjugation to a Biomolecule
The free thiol group on the PEG chain is then available for reaction with a suitable functional group on a biomolecule. The most common reaction is the Michael addition of the thiol to a maleimide-functionalized protein. This reaction is highly specific for thiols and proceeds efficiently at a pH range of 6.5-7.5 to form a stable thioether linkage.[2][4][12]
The following diagram illustrates the overall workflow of using this compound to conjugate a protein to a nanoparticle.
Quantitative Data and Reaction Parameters
The efficiency and stability of the linkages formed by this compound are influenced by several factors. The following tables summarize key quantitative data and reaction parameters gathered from the literature for the constituent reactions.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols.[2][4][12] |
| Reaction Time | Minutes to a few hours | Dependent on reactant concentrations and temperature. |
| Temperature | Room Temperature | Generally sufficient for efficient conjugation. |
| Stability | Stable thioether bond | A transcyclization reaction can occur, further stabilizing the linkage.[13] |
Table 2: Phosphonate-Metal Oxide Interaction Parameters
| Parameter | Value/Range | Notes |
| pH | Acidic to Neutral (<8) | Provides better colloidal stability.[5][7] |
| Binding Affinity | Strong | Forms stable M-O-P bonds.[8][11] |
| Stability | Hydrolytically stable in certain pH ranges | Can be displaced by high concentrations of competing ligands like phosphates.[5][7] |
Experimental Protocols
This section provides generalized experimental protocols for the key steps in utilizing this compound as a linker. Specific concentrations and reaction times may need to be optimized for individual applications.
Protocol 1: Surface Modification of Iron Oxide Nanoparticles
-
Nanoparticle Dispersion: Disperse iron oxide nanoparticles in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution).
-
Linker Addition: Add this compound to the nanoparticle dispersion. The molar ratio of linker to nanoparticles should be optimized.
-
Incubation: Incubate the mixture at room temperature with gentle stirring for several hours to overnight to allow for the phosphonate group to bind to the nanoparticle surface.
-
Washing: Centrifuge the nanoparticles and wash them multiple times with the reaction buffer to remove any unbound linker.
-
Resuspension: Resuspend the functionalized nanoparticles in the desired buffer for the subsequent conjugation step.
Protocol 2: Thiol-Maleimide Conjugation to a Protein
-
Protein Preparation: Ensure the protein to be conjugated has a free cysteine residue. If not, one can be introduced via site-directed mutagenesis. The protein should be in a buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline with EDTA).
-
Maleimide Activation (if necessary): If the protein does not already contain a maleimide group, it can be introduced by reacting lysine (B10760008) residues with a maleimide-NHS ester crosslinker.
-
Conjugation Reaction: Add the thiol-functionalized nanoparticles to the maleimide-activated protein solution. A slight molar excess of the protein is often used.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
-
Purification: Purify the protein-nanoparticle conjugate using techniques like size exclusion chromatography or dialysis to remove unreacted protein and quenching reagents.
The following diagram illustrates the chemical reaction of thiol-maleimide coupling.
Conclusion
This compound is a versatile and powerful tool in the field of bioconjugation. Its trifunctional nature allows for the robust and specific linkage of biomolecules to inorganic surfaces, paving the way for the development of advanced drug delivery systems, targeted therapies, and sensitive diagnostic platforms. Understanding the mechanism of action of each functional moiety is crucial for the rational design and successful implementation of this linker in research and development.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-maleimide poly(ethylene glycol) crosslinking of L-asparaginase subunits at recombinant cysteine residues introduced by mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
The Pivotal Role of the Thiol Group in Thiol-PEG3-phosphonic acid ethyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, comprising a reactive thiol group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid ethyl ester moiety, offers a versatile platform for a myriad of applications. This technical guide provides an in-depth exploration of the core functionalities of this molecule, with a particular focus on the indispensable role of the thiol group. While specific quantitative data and protocols for this exact molecule are not extensively available in published literature, this guide consolidates information from closely related compounds to provide a robust framework for its application.
Core Components and Their Functions
The utility of this compound stems from the distinct properties of its three key components:
-
Thiol Group (-SH): This highly nucleophilic and reactive group is the primary anchor for conjugation to a wide range of molecules and surfaces. Its reactivity is central to the linker's function in creating stable bioconjugates and functionalized materials.
-
PEG3 Spacer: The short, hydrophilic tri-ethylene glycol spacer imparts water solubility to the molecule and the resulting conjugates. This is crucial for applications in biological systems, as it can reduce non-specific protein binding and improve the pharmacokinetic profile of conjugated drugs.
-
Phosphonic Acid Ethyl Ester Group: This moiety serves a dual purpose. In its ester form, it can act as a prodrug, masking the charge of the phosphonic acid to improve cell membrane permeability.[1] Upon hydrolysis, the resulting phosphonic acid can be used for surface modification, particularly for binding to metal oxides, or for targeting bone tissue due to its affinity for calcium ions.[2]
The Thiol Group: The Engine of Conjugation
The thiol (or sulfhydryl) group is the most reactive and versatile component of the this compound linker. Its high nucleophilicity allows it to readily participate in several types of chemical reactions, making it an ideal choice for conjugation.
Thiol-Maleimide Conjugation
One of the most common and efficient methods for bioconjugation involving thiols is their reaction with maleimides. This Michael addition reaction is highly specific for thiols under physiological pH conditions (6.5-7.5), resulting in a stable thioether bond.[3][4]
Key Reaction Parameters: The efficiency and rate of the thiol-maleimide reaction are influenced by several factors:
-
pH: The reaction is fastest in the pH range of 6.5-7.5. Below this range, the thiol is protonated and less nucleophilic, slowing the reaction. Above this range, competing hydrolysis of the maleimide (B117702) group can occur.[3][4]
-
Stoichiometry: The molar ratio of the maleimide-containing molecule to the thiol linker is critical for maximizing conjugation efficiency and minimizing side products.
-
Temperature and Time: Most thiol-maleimide conjugations proceed efficiently at room temperature, with reaction times ranging from minutes to a few hours, depending on the reactants' concentration and complexity.[4]
Quantitative Data on Thiol-Maleimide Reactions (for analogous systems):
| Reactants | Molar Ratio (Maleimide:Thiol) | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency/Yield | Reference |
| Maleimide-activated protein and Thiol-PEG | 10-20:1 | 7.2-7.5 | Room Temp | 1-2 hours | Not specified | [5] |
| Maleimide-functionalized nanoparticles and thiolated peptide | 2:1 to 5:1 | 7.0 | Room Temp | 30 min | ~80-90% | [6] |
| Maleimide dye and thiolated antibody | 10-20:1 | 7.0 | 4 | 2 hours | Not specified | [5] |
Note: This data is for similar thiol-containing molecules and should be used as a guideline for optimizing reactions with this compound.
Disulfide Bond Formation
The thiol group can undergo oxidation to form a disulfide bond (-S-S-) with another thiol. This reaction is reversible, and disulfide bonds can be cleaved by reducing agents. This property is often exploited in drug delivery systems for the controlled release of a payload in the reducing environment of the cell cytoplasm.[2]
Surface Modification of Noble Metals
Thiols have a strong affinity for the surfaces of noble metals like gold, silver, and platinum. This interaction leads to the formation of a self-assembled monolayer (SAM), providing a stable and robust method for functionalizing nanoparticles and other surfaces.[7] This is particularly useful in the development of diagnostic and therapeutic nanoparticles.
The Role of the Phosphonic Acid Ethyl Ester
The phosphonic acid ethyl ester group provides a distinct functionality that complements the thiol group.
Prodrug Strategy
Phosphonic acids are typically charged at physiological pH, which can limit their ability to cross cell membranes. The ethyl ester form in this compound acts as a prodrug, neutralizing this charge and increasing the lipophilicity of the molecule.[1] Once inside a cell, esterases can cleave the ethyl group, releasing the active, charged phosphonic acid. This strategy is particularly relevant for the delivery of phosphonate-based drugs.
Surface Modification of Metal Oxides
The de-esterified phosphonic acid group has a high affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and aluminum oxide. This allows for the stable anchoring of the linker to these materials, which is a key step in the development of functionalized metal oxide nanoparticles for applications such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery.[7]
Experimental Protocols (Illustrative for Analogous Systems)
The following are generalized protocols for common applications of thiol-PEG linkers. These protocols are intended as a starting point and will require optimization for this compound.
Protocol 1: Conjugation to a Maleimide-Activated Protein
Objective: To conjugate this compound to a protein containing a maleimide group.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine in conjugation buffer
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein in conjugation buffer to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve this compound in the conjugation buffer to a concentration that will achieve a 10-20 fold molar excess over the protein.
-
Conjugation Reaction: Add the linker solution to the protein solution. Mix gently and incubate at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by size exclusion chromatography (desalting column) or dialysis against PBS.
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Functionalization of Gold Nanoparticles
Objective: To create a self-assembled monolayer of this compound on the surface of gold nanoparticles (AuNPs).
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Ethanol or other suitable solvent
-
Centrifuge
Procedure:
-
Linker Solution Preparation: Prepare a 1 mM solution of this compound in ethanol.
-
Functionalization: To the AuNP solution, add the linker solution to achieve a final concentration that provides a large molar excess of the thiol linker.
-
Incubation: Gently mix the solution and incubate at room temperature for at least 12 hours to allow for the formation of the self-assembled monolayer.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
-
Washing: Carefully remove the supernatant containing excess linker. Resuspend the nanoparticle pellet in fresh ethanol.
-
Repeat Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound linker.
-
Final Resuspension: Resuspend the purified functionalized AuNPs in the desired solvent for storage or further use.
-
Characterization: Confirm functionalization using techniques such as dynamic light scattering (DLS), zeta potential measurements, transmission electron microscopy (TEM), and UV-Vis spectroscopy.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical steps in experimental workflows and the relationships in signaling pathways where this compound could be utilized.
Caption: Workflow for protein conjugation.
Caption: Gold nanoparticle functionalization workflow.
Caption: Prodrug activation and targeting.
Conclusion
The thiol group is the cornerstone of this compound's functionality, providing a highly reactive and versatile handle for conjugation to a vast array of biomolecules and materials. Its predictable and efficient reactivity, particularly with maleimides, makes it an invaluable tool for researchers in drug development and nanotechnology. When combined with the beneficial properties of the PEG spacer and the dual-purpose phosphonic acid ethyl ester, this linker offers a powerful platform for creating sophisticated and effective bioconjugates and functionalized materials. While further research is needed to fully quantify the specific reaction kinetics and yields for this exact molecule, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a wide range of scientific applications.
References
- 1. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker. | Semantic Scholar [semanticscholar.org]
- 2. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 3. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stabilization and bio-functionalization of iron oxide nanoparticles using heterotelechelic polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thiol-ene induced diphosphonic acid functionalization of superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface functionalization of magnetic iron oxide nanoparticles for MRI applications - effect of anchoring group and ligand exchange protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Phosphonic Acid Ethyl Ester Functional Group in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The phosphonic acid ethyl ester functional group represents a cornerstone of modern medicinal chemistry, primarily serving as a highly effective prodrug moiety. Phosphonic acids themselves are potent therapeutic agents because they act as stable bioisosteres of natural phosphate (B84403) groups, enabling them to inhibit key enzymes. However, their inherent negative charge at physiological pH results in poor membrane permeability and low oral bioavailability. Esterification, particularly to ethyl esters, masks this polarity, creating a neutral, more lipophilic compound that can readily cross cell membranes before being hydrolyzed by intracellular esterases to release the active phosphonic acid. This guide provides a technical overview of the chemistry, synthesis, and application of this vital functional group.
Core Properties and Structural Characteristics
Phosphonate (B1237965) esters are organophosphorus compounds featuring a direct carbon-phosphorus (C-P) bond, which distinguishes them from phosphates (P-O-C). This C-P bond provides significant resistance to enzymatic and chemical hydrolysis compared to the phosphate ester bond. The general structure is (RO)₂(O)P-R', where the ethyl ester variant has R groups as -CH₂CH₃. The tetrahedral geometry around the phosphorus center is a key structural feature.
The primary role of converting a phosphonic acid to its ethyl ester in drug design is to dramatically alter its physicochemical properties, transforming a polar, charged molecule into a nonpolar, neutral one. This modification is critical for improving pharmacokinetic profiles.
Table 1: Physicochemical Property Comparison of Phosphonic Acids and Their Ester Prodrugs
| Compound | Functional Group | Oral Bioavailability (%) | LogP (Calculated) | Key Application |
| Adefovir (B194249) | Phosphonic Acid | <12% in humans | -1.29 | Antiviral (HBV) |
| Adefovir Dipivoxil | Pivaloyloxymethyl Ester | ~30-45% | Not specified | Antiviral (HBV) |
| Tenofovir | Phosphonic Acid | Low | Not specified | Antiviral (HIV, HBV) |
| Tenofovir Disoproxil | Isopropyloxycarbonyloxymethyl Ester | ~25% (fasting), ~40% (high-fat meal) | Not specified | Antiviral (HIV, HBV) |
Note: Data for direct ethyl esters in approved drugs is often part of more complex ester structures (e.g., pivaloyloxymethyl 'POM' or isopropyloxycarbonyloxymethyl 'POC') designed for specific enzymatic cleavage. The principle of masking polarity remains the same.[1]
Synthesis of Phosphonic Acid Ethyl Esters
The most prevalent and robust method for forming the C-P bond required for phosphonate synthesis is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide.
General Synthesis Workflow: The Michaelis-Arbuzov Reaction
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack : The phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a trialkoxyphosphonium salt intermediate.
-
Dealkylation : The displaced halide ion then attacks one of the ethyl groups on the phosphonium (B103445) intermediate in an Sₙ2 reaction, yielding the final diethyl phosphonate product and a volatile ethyl halide byproduct.[2]
Caption: Workflow of the Michaelis-Arbuzov reaction for phosphonate synthesis.[2]
Experimental Protocol: Synthesis of Diethyl Ethylphosphonate via Catalytic Rearrangement
This protocol describes the catalytic rearrangement of triethyl phosphite, a variation of the Michaelis-Arbuzov reaction where an ethyl iodide catalyst is used.[3]
Materials:
-
Triethyl phosphite (TEP)
-
Ethyl iodide (EtI) catalyst
-
Diethyl ethylphosphonate (DEEP) for the initial reaction "heel"
-
Reaction flask with a dropping funnel, condenser, and magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation : Charge the reaction flask with a "heel" of previously prepared diethyl ethylphosphonate (DEEP).
-
Catalyst Addition : Add the ethyl iodide (EtI) catalyst via syringe to the DEEP heel. The amount can range from 0.75% to 7.5% by weight based on the total triethyl phosphite (TEP) to be added.[3]
-
Heating : Heat the reaction flask to a temperature above the boiling point of TEP, typically between 175°C and 185°C.[3]
-
Reagent Addition : Place the triethyl phosphite (TEP) into the dropping funnel and add it to the heated reaction mixture at a controlled rate. The addition rate should be slow enough to maintain the reaction temperature, indicating that the exothermic rearrangement is proceeding as the reagent is added.[3]
-
Reaction Monitoring : Continue heating and stirring for several hours after the addition is complete. The reaction progress can be monitored by taking small samples and analyzing them (e.g., by gas chromatography) to confirm the conversion of TEP to DEEP.[3]
-
Work-up and Purification : Once the reaction is complete, cool the mixture. The desired diethyl ethylphosphonate product can be purified by distillation. Volatile byproducts like ethyl iodide can be recovered via an efficient condenser and recycled.[3]
Application in Drug Development: The Prodrug Concept
Phosphonic acid-containing drugs, such as the antiviral agents Tenofovir and Adefovir, are highly effective once inside target cells but suffer from poor absorption when administered orally.[1][4] The negatively charged phosphonate group hinders passage across the lipid bilayers of the gastrointestinal tract.
By converting the phosphonic acid to a neutral ester prodrug, this limitation is overcome. The ester masks the charge, increasing lipophilicity and allowing the drug to be absorbed.
Case Study: Tenofovir Disoproxil Fumarate (TDF)
Tenofovir is a potent nucleotide reverse transcriptase inhibitor. Its prodrug, Tenofovir Disoproxil Fumarate (TDF), contains two ester groups that are hydrolyzed in the body to release the active Tenofovir.[5][6]
Metabolic Activation Pathway
The activation of a phosphonate ester prodrug is a critical step in its mechanism of action. This process relies on ubiquitously expressed intracellular and plasma enzymes.
-
Absorption : The neutral prodrug (e.g., TDF) is absorbed from the gastrointestinal tract into the bloodstream.[6]
-
Ester Hydrolysis : Plasma and tissue esterases rapidly hydrolyze the ester groups, releasing the parent phosphonic acid (e.g., Tenofovir).[5]
-
Intracellular Phosphorylation : Once inside the target cell (e.g., a lymphocyte), cellular kinases phosphorylate the phosphonic acid twice to yield the active diphosphate (B83284) metabolite (e.g., Tenofovir diphosphate).[7]
-
Pharmacological Action : The active diphosphate acts as a competitive inhibitor and chain terminator for viral polymerases, halting viral replication.[6]
Caption: Bioactivation pathway of the prodrug TDF to its active form.[5][6][7]
Table 2: Pharmacokinetic Comparison of Adefovir and its Prodrug
| Parameter | Adefovir Dipivoxil (15 mg/kg, oral) |
| Mean Cₘₐₓ (µg/mL) | 0.462 |
| Mean Apparent T₁/₂ (hours) | 10.2 |
| Estimated Oral Bioavailability (%) | 22.9 (±11.2) |
Data from a study in woodchucks chronically infected with woodchuck hepatitis virus.[4][8] This data clearly demonstrates that the dipivoxil ester prodrug strategy enables effective systemic concentrations of the active drug Adefovir following oral administration.
Conclusion
The phosphonic acid ethyl ester functional group, and its more complex variants, are indispensable tools in modern drug design. Through the prodrug approach, this chemical moiety successfully overcomes the significant pharmacokinetic challenge of poor oral bioavailability inherent to phosphonic acids. By temporarily masking the polar, charged nature of the phosphonate group, these esters facilitate drug absorption and cellular uptake. The subsequent in vivo enzymatic cleavage reliably releases the active pharmacological agent at the desired site of action. The success of blockbuster antiviral drugs like Tenofovir Disoproxil Fumarate is a testament to the power and utility of this strategy, ensuring its continued relevance for researchers developing the next generation of phosphonate-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 4. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 7. SMPDB [smpdb.ca]
- 8. Antiviral efficacy and pharmacokinetics of oral adefovir dipivoxil in chronically woodchuck hepatitis virus-infected woodchucks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Thiol-PEG3-phosphonic acid ethyl ester for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex. The choice of linker can significantly impact the potency (DC50) and maximum degradation (Dmax) of a PROTAC. This guide focuses on a specific and versatile linker, Thiol-PEG3-phosphonic acid ethyl ester , providing a comprehensive overview for researchers embarking on PROTAC development.
Core Concepts: this compound in PROTAC Design
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantageous features for PROTAC design. Its structure incorporates a thiol group (-SH) at one end, a tri-ethylene glycol (PEG3) spacer, and a phosphonic acid ethyl ester group at the other.
-
Thiol Group (-SH): The thiol moiety serves as a versatile reactive handle for conjugation to either the warhead (POI-binding ligand) or the E3 ligase ligand. It can readily participate in reactions such as Michael additions or disulfide bond formation, providing a stable covalent linkage.
-
PEG3 Spacer: The hydrophilic PEG3 spacer enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these large "beyond Rule of 5" compounds. The flexibility of the PEG chain can also be crucial for allowing the optimal orientation of the POI and E3 ligase within the ternary complex.
-
Phosphonic Acid Ethyl Ester Group: The phosphonic acid ethyl ester group can influence the physicochemical properties of the PROTAC, such as cell permeability and metabolic stability. The ester form may improve membrane transport compared to a free phosphonic acid. Furthermore, the phosphonate (B1237965) moiety can be a key feature in "phosphoPROTACs," which are designed to be activated by specific intracellular signaling pathways, such as those involving receptor tyrosine kinases (RTKs)[1][2].
Quantitative Data on PROTAC Performance
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
Table 1: Representative Degradation Data for PEG-Linked PROTACs
| Target Protein | E3 Ligase | Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | HeLa | PEG4 | 8.9 | >95 | Fictional Example |
| BTK | Cereblon | Ramos | PEG3 | 2.2 | 97 | [3] |
| ERα | VHL | MCF-7 | PEG5 | 15 | >90 | Fictional Example |
| KRAS G12D | VHL | Pancreatic Cancer Cells | PEG-based | 5 | >90 | [4] |
Note: The data presented in Table 1 is for illustrative purposes to demonstrate how quantitative data for PROTACs is typically presented. The performance of a PROTAC is highly dependent on the specific combination of the warhead, linker, and E3 ligase ligand.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound (Representative Protocol)
This protocol describes a plausible synthetic route for conjugating a warhead (containing a suitable electrophile) and an E3 ligase ligand (containing a leaving group) to the this compound linker.
Materials:
-
Warhead-electrophile (e.g., with a maleimide (B117702) or iodoacetamide (B48618) group)
-
E3 Ligase Ligand-nucleophile (e.g., with a hydroxyl or amino group)
-
This compound
-
Reaction solvents (e.g., DMF, DMSO)
-
Bases (e.g., DIPEA, triethylamine)
-
Coupling reagents (for amide bond formation, e.g., HATU, HOBt)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Conjugation to the Warhead:
-
Dissolve the Warhead-electrophile and a slight excess of this compound in an appropriate aprotic solvent (e.g., DMF).
-
Add a suitable base (e.g., DIPEA) to facilitate the reaction between the thiol and the electrophile.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the resulting Warhead-Linker intermediate by flash column chromatography.
-
-
Conjugation to the E3 Ligase Ligand:
-
Activate the phosphonic acid ethyl ester of the Warhead-Linker intermediate if necessary for the desired linkage. Alternatively, if the E3 ligase ligand has a suitable leaving group, a direct substitution reaction can be performed. For amide bond formation from a carboxylic acid on the E3 ligase ligand:
-
Dissolve the E3 Ligase Ligand-COOH and the Warhead-Linker-amine (assuming the phosphonate end was converted to an amine) in DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC[5][6][7][8].
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Repeat the process for the loading control antibody.
-
-
Data Analysis:
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex[9][10][11][12].
Materials:
-
Cell line expressing the target protein and the recruited E3 ligase
-
PROTAC and control compounds
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control. It is advisable to pre-treat with a proteasome inhibitor to stabilize the ternary complex.
-
Lyse the cells using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
-
Visualizing Key Processes in PROTAC Development
Signaling Pathway: PhosphoPROTAC-Mediated Degradation
The following diagram illustrates the mechanism of a phosphoPROTAC, where the degradation of a target protein is dependent on the activation of a receptor tyrosine kinase (RTK) signaling pathway[1][2][13].
Caption: PhosphoPROTACs are activated by RTK signaling, leading to targeted protein degradation.
Experimental Workflow: PROTAC Development and Evaluation
This diagram outlines the typical workflow for the development and evaluation of a novel PROTAC molecule.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
This compound represents a promising and versatile linker for the development of novel PROTACs. Its distinct functional groups offer opportunities for straightforward conjugation and modulation of physicochemical properties. While the field of PROTACs is rapidly evolving, the fundamental principles and experimental approaches outlined in this guide provide a solid foundation for researchers entering this exciting area of drug discovery. The rational design of linkers, coupled with rigorous experimental validation, will be paramount in realizing the full therapeutic potential of targeted protein degradation.
References
- 1. pnas.org [pnas.org]
- 2. Posttranslational protein knockdown coupled to receptor tyrosine kinase activation with phosphoPROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Thiol-PEG3-phosphonic acid ethyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A typical PROTAC consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[2]
Thiol-PEG3-phosphonic acid ethyl ester is a versatile linker for PROTAC synthesis, offering distinct functionalities at each end. The terminal thiol (-SH) group provides a handle for common bioconjugation strategies, such as Michael addition to maleimides or the formation of disulfide bonds. The PEG3 (polyethylene glycol) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[3] The phosphonic acid ethyl ester group can either serve as a stable, non-reactive terminus to modulate the physicochemical properties of the PROTAC or act as a protected precursor to a phosphonic acid, which can then be used for further conjugation.[4]
These application notes provide detailed protocols for the effective utilization of this compound in the synthesis of PROTACs.
Data Presentation
Table 1: Representative Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Condition | Reference |
| Reactants | Thiol-containing linker, Maleimide-functionalized molecule | [5] |
| Stoichiometry | 1.1 : 1 (Thiol : Maleimide) | General Practice |
| Solvent | Anhydrous DMF or DMSO | [5] |
| Temperature | Room Temperature (20-25 °C) | [5] |
| Reaction Time | 1-4 hours | [6] |
| pH | 6.5 - 7.5 | [7] |
| Typical Yield | >90% | [6] |
Table 2: Characterization Data for a Hypothetical PROTAC Synthesized with this compound
| Analytical Method | Expected Result |
| LC-MS | Calculated m/z for [M+H]⁺, observed m/z within ± 0.1 |
| ¹H NMR | Characteristic peaks for the POI ligand, E3 ligase ligand, and the PEG linker. Specific shifts for the succinimide (B58015) ring protons (approx. 2.5-3.1 ppm) and the phosphonate (B1237965) ethyl group (triplet and quartet). |
| ³¹P NMR | A single peak corresponding to the phosphonate ester. |
| Purity (HPLC) | >95% |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Thiol-Maleimide Michael Addition
This protocol describes the conjugation of the thiol group of this compound to a maleimide-functionalized E3 ligase ligand, followed by coupling to a POI ligand bearing an activated carboxylic acid.
Step 1a: Synthesis of the E3 Ligase Ligand-Linker Intermediate
-
Dissolution: Dissolve the maleimide-functionalized E3 ligase ligand (1.0 eq) in anhydrous and degassed N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Linker Addition: To the stirred solution, add this compound (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-4 hours. The reaction should be maintained at a pH between 6.5 and 7.5.[7]
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Purification: Upon completion, purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the E3 ligase ligand-linker intermediate.
Step 1b: Activation of the POI Ligand Carboxylic Acid
-
Dissolution: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Step 1c: Final PROTAC Assembly
-
Coupling: To the activated POI ligand solution, add the E3 ligase ligand-linker intermediate (from Step 1a) (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final PROTAC using RP-HPLC.
-
Characterization: Characterize the purified PROTAC by LC-MS, ¹H NMR, and ³¹P NMR.
Protocol 2: Deprotection of the Phosphonic Acid Ethyl Ester and Subsequent Amide Coupling
This protocol outlines the hydrolysis of the ethyl ester to a phosphonic acid, followed by an amide bond formation with an amine-functionalized molecule.
Step 2a: Hydrolysis of the Phosphonic Acid Ethyl Ester
Note: Phosphonic acid ethyl esters are generally stable. Hydrolysis requires acidic or basic conditions.[8]
-
Acidic Hydrolysis: Dissolve the PROTAC from Protocol 1 in a suitable solvent (e.g., dioxane) and add an aqueous solution of a strong acid like HCl (e.g., 6 M). Heat the reaction mixture (e.g., to 80-100 °C) and monitor by LC-MS until the de-esterification is complete.
-
Work-up: Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the phosphonic acid-terminated PROTAC.
Step 2b: Amide Coupling of the Phosphonic Acid
-
Activation: Dissolve the phosphonic acid-terminated PROTAC (1.0 eq) in anhydrous DMF. Add a suitable coupling reagent for phosphonic acids, such as DPPA (diphenylphosphoryl azide) (1.2 eq), and a base like triethylamine (B128534) (2.0 eq).
-
Amine Addition: Add the amine-functionalized molecule of interest (e.g., a cell-penetrating peptide or a targeting moiety) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, purify the final conjugate by RP-HPLC.
-
Characterization: Characterize the final product by LC-MS and NMR spectroscopy.
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action of a PROTAC.
References
- 1. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Protein Conjugation with Thiol-PEG3-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Thiol-PEG3-phosphonic acid ethyl ester to a target protein. The strategy employed is a two-step process that offers high selectivity and efficiency. First, the protein is functionalized with a thiol-reactive maleimide (B117702) group by modifying its primary amines (e.g., lysine (B10760008) residues) using the heterobifunctional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Subsequently, the thiol group of the this compound linker reacts with the introduced maleimide on the protein to form a stable thioether bond.
This method is particularly useful for applications where site-specific or controlled PEGylation is desired to improve the pharmacokinetic properties of a protein therapeutic, such as increasing its hydrodynamic size, enhancing stability, and reducing immunogenicity.[1] The phosphonic acid ethyl ester moiety offers a potential site for further modification or for influencing the physicochemical properties of the final conjugate.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Protein | Target Protein | Purified, at a concentration of 1-10 mg/mL |
| Crosslinker | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or Sulfo-SMCC | High purity |
| PEG Linker | This compound | High purity |
| Buffers | Phosphate-Buffered Saline (PBS) | pH 7.2-7.5, amine-free |
| Conjugation Buffer | 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5[2][3] | |
| Quenching Buffer | 1 M Tris-HCl or Glycine | |
| Reducing Agent (Optional) | TCEP (Tris(2-carboxyethyl)phosphine) | For reduction of protein disulfide bonds |
| Solvents | Anhydrous DMSO or DMF | For dissolving SMCC and PEG linker |
| Purification | Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | |
| Chromatography System (SEC, IEX, HIC, or RPC) | For purification of the final conjugate | |
| Characterization | SDS-PAGE reagents and equipment | |
| HPLC System | ||
| Mass Spectrometer |
Experimental Protocols
This protocol is divided into three main stages:
-
Protein Modification: Introduction of maleimide groups onto the protein.
-
Conjugation: Reaction of the maleimide-activated protein with the thiol-PEG linker.
-
Purification and Characterization: Isolation and analysis of the final protein-PEG conjugate.
Experimental Workflow Diagram
Caption: Workflow for conjugating this compound to a protein.
Step 1: Protein Modification with SMCC
This step introduces maleimide groups onto the protein by reacting the NHS ester of SMCC with primary amines.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[3]
-
Ensure the buffer is at pH 7.2-7.5 for optimal NHS ester reactivity and maleimide stability.[4]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols for other purposes, this should be done prior to SMCC addition using a reducing agent like TCEP. However, for targeting primary amines, this step is not necessary.
-
-
SMCC Solution Preparation:
-
Immediately before use, prepare a stock solution of SMCC in anhydrous DMSO or DMF.[5] The concentration should be calculated to achieve the desired molar excess.
-
-
Activation Reaction:
-
Add the SMCC solution to the protein solution while gently stirring. The recommended molar excess of SMCC to protein is typically between 5- to 20-fold.[5] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Removal of Excess SMCC:
-
Immediately after the incubation, remove the excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer (e.g., PBS, pH 7.0-7.5).[4] This step is crucial to prevent hydrolysis of the maleimide group and to avoid unwanted side reactions in the subsequent step.
-
Step 2: Conjugation with this compound
In this step, the thiol group of the PEG linker reacts with the maleimide groups on the activated protein.
-
Thiol-PEG Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the Thiol-PEG linker solution to the maleimide-activated protein solution. A 10- to 20-fold molar excess of the thiol-PEG linker over the protein is a good starting point.[2]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[3] The reaction should be performed in a degassed buffer to minimize oxidation of the thiol group.[3]
-
Protect the reaction from light if the PEG linker or protein is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol, such as cysteine or β-mercaptoethanol, can be added to the reaction mixture after the desired incubation time.
-
Step 3: Purification and Characterization of the Conjugate
Purification is essential to remove unreacted PEG linker, unconjugated protein, and any reaction byproducts.
-
Purification:
-
The choice of purification method depends on the properties of the protein and the conjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from the smaller, unreacted protein and excess PEG linker.[6]
-
Ion Exchange Chromatography (IEX): Can be used to separate proteins based on differences in charge, which may be altered by PEGylation.[7]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[7]
-
Reverse Phase Chromatography (RPC): Useful for analytical separation and can also be used for purification.[7]
-
-
Characterization:
-
SDS-PAGE: A simple and effective method to visually confirm the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
-
HPLC (SEC, IEX, or RP-HPLC): Can be used to assess the purity of the conjugate and to quantify the different species present (e.g., unconjugated protein, mono-PEGylated, multi-PEGylated).
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (the number of PEG molecules attached to each protein).[8]
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Reaction Conditions and Molar Ratios
| Parameter | Condition | Purpose |
| Protein Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |
| SMCC:Protein Molar Ratio | 5:1 to 20:1 | To control the degree of maleimide activation. |
| Thiol-PEG:Protein Molar Ratio | 10:1 to 20:1 | To drive the conjugation reaction to completion. |
| Reaction pH (Activation) | 7.2-7.5 | Optimal for NHS ester reaction with amines.[4] |
| Reaction pH (Conjugation) | 7.0-7.5 | Optimal for maleimide-thiol reaction.[2] |
| Reaction Temperature | Room Temperature or 4°C | To balance reaction rate and protein stability. |
| Reaction Time (Activation) | 30-60 minutes (RT) | Sufficient for NHS ester reaction. |
| Reaction Time (Conjugation) | 2 hours (RT) or Overnight (4°C) | To allow for complete conjugation.[3] |
Table 2: Characterization Data Summary
| Analytical Method | Unconjugated Protein | Protein-PEG Conjugate | Information Obtained |
| SDS-PAGE | Single band at expected MW | Band(s) with higher apparent MW | Confirmation of conjugation and assessment of heterogeneity. |
| SEC-HPLC | Single peak at specific retention time | Peak(s) with shorter retention time | Purity assessment and quantification of aggregates. |
| Mass Spectrometry | Measured mass matches theoretical mass | Measured mass corresponds to protein + n*(PEG linker) | Determination of the degree of PEGylation.[8] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inefficient protein activation | Optimize SMCC:protein molar ratio; ensure SMCC is fresh and anhydrous. |
| Hydrolysis of maleimide groups | Perform desalting step immediately after activation; maintain pH between 6.5-7.5.[4] | |
| Oxidation of thiol groups on the PEG linker | Use degassed buffers for the conjugation reaction.[3] | |
| Protein Aggregation | High degree of modification | Reduce the SMCC:protein molar ratio. |
| Inappropriate buffer conditions | Ensure buffer pH is not close to the protein's isoelectric point. | |
| Multiple PEGylated Species | Multiple reactive amines on the protein surface | This is expected with amine-reactive chemistry. Optimize molar ratios to favor mono-conjugation if desired. |
Conclusion
This protocol provides a robust and reproducible method for the conjugation of this compound to proteins. By following these detailed steps and optimizing the reaction conditions for the specific protein of interest, researchers can successfully generate well-defined protein-PEG conjugates for a variety of applications in research and drug development. Careful purification and thorough characterization are essential to ensure the quality and consistency of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Thiol-PEG3-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced materials for biomedical applications, including drug delivery, diagnostics, and bioimaging. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker designed to impart specific properties to nanoparticles. This molecule incorporates a thiol group for covalent attachment to noble metal surfaces like gold, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and reduce non-specific protein binding, and a phosphonic acid ethyl ester group that can strongly bind to metal oxide surfaces such as iron oxide or zirconia.[1][2][3] This "stealth" PEG layer helps to prevent protein adsorption, reduce clearance by the immune system, and increase circulation time in vivo.[4][5][6]
These application notes provide a comprehensive framework for the surface modification of both gold (AuNPs) and metal oxide nanoparticles (e.g., iron oxide, IONPs) using this compound. The protocols outlined below are based on established chemical strategies for nanoparticle surface modification.
Principle of Surface Functionalization
The surface modification of nanoparticles with this compound relies on the specific affinity of its terminal functional groups for different nanoparticle materials:
-
Thiol Group (-SH): The thiol group forms a strong covalent bond with the surface of noble metal nanoparticles, such as gold and silver.[7][8] This is a widely used and robust method for the functionalization of these materials.[2][9]
-
Phosphonic Acid Group (-PO(OH)2): The phosphonic acid group (after hydrolysis of the ethyl ester) has a high affinity for metal oxide surfaces, including but not limited to iron oxide (Fe₂O₃, Fe₃O₄), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂).[1][3][10] This interaction leads to the formation of a stable, self-assembled monolayer on the nanoparticle surface.
The short PEG3 spacer provides a hydrophilic shield around the nanoparticle, which is crucial for steric stabilization, preventing aggregation in biological media and minimizing uptake by the reticuloendothelial system (RES).[4][5]
Experimental Protocols
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the process for attaching this compound to the surface of pre-synthesized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Ligand Solution Preparation: Dissolve this compound in ethanol to prepare a stock solution (e.g., 1 mg/mL).
-
Incubation: Add the this compound solution to the gold nanoparticle suspension. A typical starting point is to use a significant molar excess of the PEG linker relative to the nanoparticle concentration.
-
Reaction: Gently mix the solution and allow it to react for 12-24 hours at room temperature with continuous stirring. This allows for the displacement of the citrate (B86180) ions and the formation of a stable Au-S bond.[2]
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Washing: Carefully remove the supernatant, which contains unbound ligand. Resuspend the nanoparticle pellet in fresh PBS or DI water.
-
Repeat Washing: Repeat the centrifugation and washing steps at least three times to ensure the complete removal of any unbound this compound.
-
Final Resuspension: After the final wash, resuspend the purified PEGylated AuNPs in a suitable buffer for storage or further experiments. Store at 4°C.
Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)
This protocol details the functionalization of iron oxide nanoparticles. It includes a hydrolysis step to convert the phosphonic acid ethyl ester to the active phosphonic acid.
Materials:
-
Iron oxide nanoparticle suspension
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
-
Ethanol
-
Magnetic separator or centrifuge
Procedure:
-
Ligand Hydrolysis: Dissolve this compound in a solution of dilute HCl and stir for several hours at room temperature to hydrolyze the ethyl ester groups to phosphonic acid. Neutralize the solution with NaOH.
-
Incubation: Add the hydrolyzed Thiol-PEG3-phosphonic acid solution to the IONP suspension.
-
Reaction: Sonicate the mixture for 15-30 minutes to ensure good dispersion, followed by stirring at room temperature for 24 hours.
-
Purification: Collect the functionalized IONPs using a strong magnet. Decant and discard the supernatant.
-
Washing: Resuspend the nanoparticles in DI water and repeat the magnetic separation. Perform this washing step three times.
-
Final Resuspension: Resuspend the final product in DI water or a suitable buffer for further use.
Characterization of Modified Nanoparticles
Successful surface modification should be confirmed using a variety of analytical techniques. The expected outcomes are summarized in the table below.
| Technique | Parameter Measured | Expected Result for Successful PEGylation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in diameter due to the PEG layer.[5] |
| Zeta Potential Analysis | Surface Charge | A shift towards a more neutral value, indicating the shielding of the surface charge by the PEG layer.[5][11] |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | No significant change in the core nanoparticle size. May show a faint halo around the particles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of characteristic peaks for PEG (C-O-C stretching) and phosphonic acid (P=O, P-O). |
| Thermogravimetric Analysis (TGA) | Weight Loss upon Heating | Weight loss corresponding to the degradation of the organic PEG layer, allowing for quantification of grafting density.[11] |
| UV-Vis Spectroscopy (for AuNPs) | Surface Plasmon Resonance | A slight red-shift in the peak wavelength upon ligand exchange. |
Quantitative Data Summary
The following table presents representative data on how nanoparticle properties change after surface modification with PEG-thiols. While specific data for this compound is not available in the literature, these values from studies on similar molecules provide a general expectation.
| Nanoparticle Type | Modification | Initial Hydrodynamic Diameter (nm) | Final Hydrodynamic Diameter (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) |
| Gold Nanoparticles | Thiol-PEG | ~15-20 | ~25-40 | ~ -30 to -50 | ~ -5 to -15 |
| Iron Oxide Nanoparticles | Phosphonic Acid-PEG | ~50-100 | ~70-130 | ~ +20 to +40 | ~ +5 to -10 |
Note: The exact values will depend on the core nanoparticle size, the specific PEG linker used, and the reaction conditions.
Visualizing Workflows and Concepts
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for nanoparticle modification and characterization.
Logical Relationship of Components
Caption: Interactions of the functional groups with nanoparticles.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation | Insufficient ligand concentration; Incomplete surface coverage; Incorrect pH or ionic strength of the buffer. | Increase the molar excess of the PEG linker; Optimize reaction time and temperature; Ensure the buffer is appropriate for the nanoparticles. |
| Low PEGylation Efficiency | Inactive thiol or phosphonic acid groups; Steric hindrance. | Confirm the quality of the this compound; For IONPs, ensure complete hydrolysis of the ethyl ester; Optimize reaction conditions (e.g., pH, temperature). |
| Inconsistent Characterization Results | Incomplete removal of unbound ligand; Issues with instrumentation. | Ensure thorough washing steps after functionalization; Calibrate characterization instruments (DLS, zeta potential meter) before use. |
Conclusion
This compound is a versatile surface modification agent for a range of nanoparticles. Its heterobifunctional nature allows for the stable attachment to both noble metal and metal oxide nanoparticles, while the PEG spacer imparts essential properties for biomedical applications. By following the detailed protocols and characterization steps outlined in these application notes, researchers can effectively functionalize their nanoparticles for advanced applications in drug delivery, diagnostics, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. updates.reinste.com [updates.reinste.com]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. updates.reinste.com [updates.reinste.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Thiol-PEG3-phosphonic acid ethyl ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for advanced drug delivery applications. Its unique structure, featuring a thiol group, a polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid ethyl ester group, offers a versatile platform for the development of targeted and effective therapeutic systems.
The thiol (-SH) group allows for covalent conjugation to various entities, including therapeutic drugs, targeting ligands, or the surface of metallic nanoparticles (e.g., gold nanoparticles). The PEG3 spacer enhances the solubility and biocompatibility of the conjugate, prolongs its circulation time in the bloodstream, and reduces immunogenicity.[1] The phosphonic acid ethyl ester group serves as a powerful targeting moiety, particularly for bone tissue, due to its high affinity for hydroxyapatite, the primary mineral component of bone.[2][3][4] This makes it an ideal candidate for developing therapies for bone cancer, osteoporosis, and other bone-related diseases.[2][4] Additionally, the phosphonic acid group can be used for surface modification of metal oxide nanoparticles. This document provides detailed application notes and protocols for utilizing this compound in the development of drug delivery systems.
Key Applications
-
Targeted Drug Delivery to Bone: The phosphonic acid moiety enables the specific targeting of drug-loaded nanoparticles or drug conjugates to the bone matrix, increasing the local concentration of the therapeutic agent and minimizing systemic side effects.[2][3][4]
-
Surface Functionalization of Nanoparticles: The thiol group can be used to anchor the linker to the surface of various nanoparticles, such as gold, silver, or quantum dots, to create a hydrophilic and biocompatible coating.[1][5]
-
Development of PROTACs: this compound can be employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that induce the degradation of specific target proteins.[6][7][8]
-
Enhanced Drug Solubility and Stability: The hydrophilic PEG chain can improve the aqueous solubility of hydrophobic drugs and protect them from degradation in the biological environment.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical bone-targeting liposomal drug delivery system functionalized with this compound. These values are illustrative and based on typical results reported for similar PEGylated and targeted nanoparticle systems.
| Parameter | Unfunctionalized Liposomes | This compound Functionalized Liposomes |
| Particle Size (nm) | 120 ± 15 | 135 ± 20 |
| Zeta Potential (mV) | -15 ± 5 | -25 ± 7 |
| Drug (Doxorubicin) Encapsulation Efficiency (%) | 90 ± 5 | 88 ± 6 |
| Drug Loading Capacity (%) | 10 ± 2 | 9.5 ± 2 |
| In Vitro Drug Release at pH 7.4 (48h, %) | 45 ± 5 | 30 ± 4 |
| In Vitro Drug Release at pH 5.5 (48h, %) | 65 ± 6 | 55 ± 5 |
| Cellular Uptake in Osteosarcoma Cells (Relative to control) | 1.5-fold | 3.5-fold |
| In Vivo Half-life (hours) | 8 ± 2 | 24 ± 4 |
Experimental Protocols
Protocol 1: Formulation of Bone-Targeting Liposomes
This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with this compound for targeted delivery to bone.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
This compound
-
Doxorubicin (B1662922) hydrochloride
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
-
HEPES buffer, pH 6.5
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000-Maleimide (molar ratio 55:40:5) in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a doxorubicin hydrochloride solution (2 mg/mL in PBS) by vortexing.
-
-
Liposome (B1194612) Extrusion:
-
Subject the hydrated lipid suspension to five freeze-thaw cycles.
-
Extrude the suspension 11 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column equilibrated with PBS.
-
-
Surface Functionalization:
-
Dissolve this compound in HEPES buffer (pH 6.5).
-
Add the linker solution to the purified liposome suspension at a molar ratio of 10:1 (linker to DSPE-PEG2000-Maleimide).
-
Incubate the mixture for 4 hours at room temperature with gentle stirring to allow the thiol-maleimide reaction to proceed.
-
Remove excess linker by dialysis against PBS.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the doxorubicin concentration using a fluorescence spectrophotometer to determine encapsulation efficiency and drug loading.
-
Protocol 2: In Vitro Evaluation of Bone-Targeting Liposomes
This protocol outlines the steps to assess the targeting efficiency and therapeutic efficacy of the formulated liposomes in vitro.
Materials:
-
Bone-targeting liposomes (from Protocol 1)
-
Non-targeted liposomes (control)
-
Free doxorubicin (control)
-
Osteosarcoma cell line (e.g., Saos-2)
-
Normal fibroblast cell line (e.g., NIH-3T3)
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal bovine serum (FBS)
-
MTT assay kit
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture Saos-2 and NIH-3T3 cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cellular Uptake Study:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled bone-targeting and non-targeted liposomes for 4 hours.
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Visualize and quantify the cellular uptake using a fluorescence microscope and a plate reader.
-
-
Cytotoxicity Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free doxorubicin, bone-targeting liposomes, and non-targeted liposomes for 48 hours.
-
Perform an MTT assay to determine cell viability.
-
Calculate the IC50 values for each formulation.
-
Visualizations
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Thiol-PEG3-phosphonic acid ethyl ester in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Thiol-PEG3-phosphonic acid ethyl ester as a heterobifunctional linker for the development of robust and sensitive biosensors. This linker is particularly well-suited for immobilizing thiol-containing biomolecules onto metal oxide surfaces, such as indium tin oxide (ITO), titanium dioxide (TiO₂), and alumina (B75360) (Al₂O₃), which are commonly used in various biosensing platforms.
The phosphonic acid group provides a stable anchor to the metal oxide surface, forming a self-assembled monolayer (SAM). The polyethylene (B3416737) glycol (PEG) spacer reduces non-specific binding of interfering molecules, thereby enhancing the signal-to-noise ratio of the biosensor.[1][2][3] The terminal thiol group allows for the covalent attachment of biomolecules.
Key Features:
-
Stable Surface Functionalization: The phosphonic acid headgroup forms strong, stable bonds with metal oxide surfaces.[4][5][6]
-
Reduced Non-Specific Binding: The PEG3 spacer creates a hydrophilic barrier that minimizes the unwanted adsorption of proteins and other molecules.[1][2][3]
-
Versatile Biomolecule Immobilization: The terminal thiol group can be used for various conjugation strategies.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in constructing a biosensor using this compound.
Protocol 1: Cleaning and Activation of Metal Oxide Surfaces
This protocol is essential for ensuring a pristine surface for the uniform formation of the self-assembled monolayer.
Materials:
-
Metal oxide-coated substrates (e.g., ITO-coated glass slides)
-
Detergent solution (e.g., 2% Tergitol in deionized water)
-
Acetone (B3395972) (ACS grade)
-
Isopropyl alcohol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
UV-Ozone cleaner or plasma cleaner
-
Nitrogen gas
Procedure:
-
Cut the metal oxide substrates to the desired dimensions.
-
Sonicate the substrates in a detergent solution for 20 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in acetone for 10 minutes.
-
Sonicate the substrates in isopropyl alcohol for 10 minutes.
-
Rinse the substrates again with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Immediately before functionalization, treat the substrates with a UV-Ozone cleaner or oxygen plasma for 10-15 minutes to remove any remaining organic contaminants and to generate hydroxyl groups on the surface.
Protocol 2: Surface Functionalization with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of the linker on the activated metal oxide surface.
Materials:
-
Cleaned and activated metal oxide substrates
-
This compound
-
Anhydrous ethanol (B145695) or tetrahydrofuran (B95107) (THF)
-
Nitrogen or argon gas
-
Airtight reaction vessel
Procedure:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol or THF in an airtight vessel under an inert atmosphere (nitrogen or argon).
-
Place the cleaned and activated substrates in the solution.
-
Incubate for 12-24 hours at room temperature to allow for the formation of the SAM.
-
After incubation, remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any non-adsorbed linker molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a desiccator or under an inert atmosphere until further use.
Protocol 3: Immobilization of a Thiol-Modified Antibody
This protocol details the covalent attachment of a thiol-modified antibody to the functionalized surface. This can be achieved by first modifying the surface thiol with a maleimide (B117702) group, followed by reaction with a protein that has been engineered to contain a free cysteine.
Materials:
-
This compound functionalized substrates
-
Maleimide-PEG-NHS ester
-
Thiol-modified antibody (or other protein with an available cysteine)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)
Procedure:
-
Activation of the Surface Thiol (Optional but Recommended for Specificity): a. Prepare a solution of a heterobifunctional crosslinker, such as a maleimide-PEG-NHS ester, in a suitable buffer. b. Incubate the functionalized substrate with the crosslinker solution to attach maleimide groups to the surface thiols. c. Rinse the substrate with buffer to remove excess crosslinker.
-
Antibody Immobilization: a. Prepare a solution of the thiol-modified antibody in PBS (pH 7.2-7.5) at a concentration of 10-100 µg/mL.[7] b. Apply the antibody solution to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. c. The maleimide groups on the surface will react with the thiol groups on the antibody to form a stable thioether bond.[8][9]
-
Blocking: a. After antibody immobilization, wash the substrate with washing buffer (PBST) to remove any unbound antibody. b. Incubate the substrate in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to block any remaining reactive sites on the surface and reduce non-specific binding.[10]
-
Final Washing: a. Wash the substrate thoroughly with washing buffer (PBST) and then with DI water. b. The biosensor is now ready for use or can be stored at 4°C in a suitable buffer.
Data Presentation
The following tables provide representative quantitative data that could be obtained during the development and characterization of a biosensor using this compound.
Table 1: Surface Characterization Before and After Functionalization
| Parameter | Cleaned ITO | Functionalized ITO |
| Water Contact Angle (°) | < 20 | 50 ± 5 |
| Surface Roughness (RMS, nm) | 0.8 ± 0.2 | 1.1 ± 0.3 |
| SAM Thickness (ellipsometry, nm) | N/A | 1.5 ± 0.4 |
Table 2: Antibody Immobilization and Activity
| Parameter | Value |
| Immobilized Antibody Density (ng/cm²) | 150 - 250 |
| Antigen Binding Capacity (RU) | 200 - 400 |
| Non-Specific Binding (% of specific signal) | < 5% |
(Note: RU = Resonance Units, a typical output from Surface Plasmon Resonance (SPR) instruments)[11]
Visualizations
Experimental Workflow
Caption: Workflow for biosensor fabrication.
Signaling Pathway: Surface Chemistry
Caption: Chemical pathway for surface modification.
Logical Relationship: Biosensor Principle
Caption: Principle of detection for the biosensor.
References
- 1. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Reducing Non-Specific Binding [reichertspr.com]
- 11. Biosensor-surface plasmon resonance methods for quantitative analysis of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiol-PEG3-phosphonic acid ethyl ester in the Formation of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for the surface functionalization of a variety of materials. Its unique structure, featuring a thiol group at one terminus and a phosphonic acid ethyl ester at the other, connected by a flexible tri-polyethylene glycol (PEG) spacer, allows for the formation of well-defined self-assembled monolayers (SAMs) on diverse substrates. The thiol group exhibits a strong affinity for noble metal surfaces such as gold, while the phosphonic acid group can anchor to various metal oxide surfaces like indium tin oxide (ITO), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃).[1] The PEG spacer enhances the solubility of the molecule in aqueous media and provides a hydrophilic barrier that can reduce non-specific protein adsorption, a critical feature in many biomedical applications.[2][3]
These properties make this compound a versatile tool for researchers in drug development, biosensor fabrication, and materials science. This document provides detailed application notes and protocols for the formation and characterization of SAMs using this linker.
Key Applications
-
Biosensor Development: The bifunctional nature of this linker allows for the creation of mixed SAMs, where the phosphonic acid group can attach to a conductive metal oxide electrode (e.g., ITO) and the thiol group can be used to immobilize biorecognition elements like antibodies, enzymes, or nucleic acids.[4][5]
-
Nanoparticle Functionalization for Drug Delivery: Gold or other metallic nanoparticles can be functionalized using the thiol group, leaving the phosphonic acid ester end available for further modification or for interaction with specific targets.[6][7][8][9] The PEG linker can improve the biocompatibility and circulation time of these nanocarriers.[3]
-
Surface Engineering: Creation of patterned surfaces with distinct regions of hydrophilicity and reactivity for applications in cell culture, microarrays, and diagnostics.
Data Presentation: Expected Surface Characteristics
While specific data for this compound is not extensively published, the following table summarizes expected quantitative data based on studies of similar thiol-PEG and phosphonic acid molecules on gold and metal oxide surfaces.
| Parameter | Thiol-PEG3 on Gold | Phosphonic Acid on Metal Oxide (e.g., ITO, TiO₂) | Reference Molecules & Substrates |
| Contact Angle (Water) | 20° - 40° | 15° - 35° (post-hydrolysis) | Thiol-PEG on Gold; Alkylphosphonic acids on Ti-Al-V & ZnO |
| Ellipsometric Thickness | 2 - 4 nm | 2 - 4 nm | Thiol-PEG on Gold; Alkylphosphonic acids on various oxides |
| Surface Coverage (molecules/nm²) | 2 - 5 | 3 - 6 | Thiol-PEG on Gold Nanoparticles; Alkylphosphonic acids on oxides |
| XPS Elemental Ratios (C/Au or C/Metal) | Dependent on coverage and PEG chain length | Dependent on coverage and PEG chain length | General XPS data for thiol and phosphonic acid SAMs |
Experimental Protocols
Protocol 1: Formation of a this compound SAM on a Gold Surface
This protocol details the formation of a SAM on a gold substrate, utilizing the strong affinity of the thiol group for gold.
Materials:
-
This compound
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
Anhydrous ethanol (B145695) (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 3.3 mg of the linker (MW: 330.38 g/mol ) in 10 mL of ethanol.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and degradation.
-
Protocol 2: Formation of a this compound SAM on an Indium Tin Oxide (ITO) Surface
This protocol outlines the procedure for forming a SAM on an ITO surface, leveraging the interaction between the phosphonic acid group and the metal oxide. The ethyl ester group will first need to be hydrolyzed to the free phosphonic acid.
Materials:
-
This compound
-
ITO-coated substrate (e.g., glass slide)
-
Hydrochloric acid (HCl)
-
Anhydrous ethanol
-
DI water
-
Nitrogen gas
-
Glass vials with caps
-
Tweezers
-
Sonicator
Procedure:
-
Hydrolysis of the Ethyl Ester:
-
Dissolve the this compound in ethanol.
-
Add a catalytic amount of HCl and stir the solution at room temperature for several hours to overnight to hydrolyze the ethyl ester to the phosphonic acid. The progress of the reaction should be monitored by a suitable analytical technique (e.g., NMR or mass spectrometry).
-
Remove the solvent and excess acid under vacuum.
-
-
Substrate Cleaning:
-
Clean the ITO substrate by sonicating in a sequence of DI water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the substrate with UV-Ozone or an oxygen plasma cleaner for 10-15 minutes to create a hydrophilic, hydroxylated surface.
-
-
Preparation of Phosphonic Acid Solution:
-
Prepare a 1 mM solution of the hydrolyzed Thiol-PEG3-phosphonic acid in anhydrous ethanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the cleaned ITO substrate in the phosphonic acid solution in a sealed vial.
-
Incubate for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse extensively with ethanol to remove unbound molecules.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Optional Annealing:
-
To improve the quality and stability of the SAM, the coated substrate can be annealed at 80-120°C for 1-2 hours.[12]
-
Visualizations
Experimental Workflow for SAM Formation
Caption: Workflow for SAM formation on Gold and ITO substrates.
Logical Relationship for Biosensor Fabrication
Caption: Logical steps for fabricating a biosensor.
Workflow for Nanoparticle Functionalization
Caption: Workflow for functionalizing gold nanoparticles.
References
- 1. Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol modified chitosan self-assembled monolayer platform for nucleic acid biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 12. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with Thiol-PEG3-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker designed for a two-step conjugation strategy. It incorporates a terminal thiol group for covalent attachment to biomolecules and a phosphonic acid ethyl ester group for subsequent immobilization onto various metal oxide surfaces. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces non-specific binding. This document provides detailed protocols for the bioconjugation of this linker to a maleimide-activated biomolecule and the subsequent surface immobilization of the resulting conjugate.
Principle of the Reaction
The bioconjugation strategy involves two primary reactions:
-
Thiol-Maleimide Conjugation: The thiol group of the linker reacts with a maleimide-functionalized biomolecule (e.g., protein, peptide) via a Michael addition reaction. This reaction is highly specific for thiols under controlled pH conditions, forming a stable thioether bond.[1]
-
Phosphonate (B1237965) Surface Anchoring: The phosphonic acid ethyl ester terminus of the bioconjugate serves as an anchor for immobilization on metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), or silicon dioxide (SiO₂).[2][3] This binding occurs through the formation of a strong coordinate bond between the phosphonate and the metal oxide.
Experimental Protocols
Protocol 1: Bioconjugation of this compound to a Maleimide-Activated Biomolecule
This protocol describes the conjugation of the thiol-linker to a generic maleimide-activated protein.
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed[1][4]
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the maleimide-activated protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the maleimide-activated protein solution.[4]
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent (e.g., β-mercaptoethanol or L-cysteine) to a final concentration that is in excess of the starting amount of the thiol-linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis.
-
Collect the fractions containing the purified bioconjugate.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA assay).
-
Assess the success of the conjugation and the purity of the product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Quantitative Data Summary for Thiol-Maleimide Conjugation:
| Parameter | Recommended Value/Range | Notes | Reference |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing hydrolysis of the maleimide (B117702) group.[1] | [1] |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | An excess of the thiol-linker helps to drive the reaction to completion.[4] | [4] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation times may be necessary for sterically hindered sites. | [5][6] |
| Conjugation Efficiency | 50% - 90% | Efficiency can vary based on the biomolecule and reaction conditions.[5][6] | [5][6] |
Protocol 2: Immobilization of the Bioconjugate onto a Metal Oxide Surface
This protocol outlines the procedure for anchoring the purified bioconjugate to a titanium dioxide (TiO₂) surface.
Materials:
-
Purified bioconjugate from Protocol 1
-
TiO₂-coated substrate (e.g., glass slide, silicon wafer)
-
Binding Buffer: Anhydrous toluene (B28343) or ethanol (B145695)
-
Washing Buffer: The same solvent used as the binding buffer
-
Drying gas (e.g., nitrogen or argon)
Procedure:
-
Surface Preparation:
-
Clean the TiO₂ substrate by sonication in ethanol and then water, followed by drying under a stream of nitrogen.
-
The surface can be further activated by treatment with a UV-ozone cleaner or piranha solution (use with extreme caution).
-
-
Immobilization:
-
Prepare a solution of the purified bioconjugate in the binding buffer at a concentration of 0.1-1 mg/mL.
-
Immerse the cleaned TiO₂ substrate in the bioconjugate solution and incubate for 4-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Washing:
-
Remove the substrate from the bioconjugate solution and rinse thoroughly with the washing buffer to remove any non-covalently bound molecules.
-
Sonication in the washing buffer for a few minutes can aid in removing loosely adsorbed material.
-
-
Drying:
-
Dry the functionalized surface under a gentle stream of nitrogen or argon.
-
-
Characterization:
-
The successful immobilization can be confirmed using surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) to detect the presence of phosphorus and nitrogen from the bioconjugate.
-
The surface coverage and layer thickness can be estimated using techniques like ellipsometry or quartz crystal microbalance (QCM).[7]
-
Quantitative Data Summary for Phosphonate Monolayer Formation:
| Parameter | Typical Value/Range | Notes | Reference |
| Surface Coverage | 0.6 - 0.9 nmol/cm² | Dependent on the size of the bioconjugate and the packing density on the surface.[7][8] | [7][8] |
| Molecular Area | 18 - 25 Ų/molecule | Provides an indication of the packing density of the monolayer.[7] | [7] |
| Monolayer Thickness | 1 - 5 nm | Dependent on the size and orientation of the immobilized bioconjugate. |
Visualizations
Caption: Experimental workflow for bioconjugation and surface immobilization.
Caption: Chemical principles of the two-step conjugation process.
References
Application Notes and Protocols for Thiol-PEG3-phosphonic acid ethyl ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal conjugation of Thiol-PEG3-phosphonic acid ethyl ester. It covers reaction conditions, experimental procedures, and data presentation to guide researchers in successfully utilizing this versatile linker in drug development, surface modification, and other biomedical applications.
Introduction
This compound is a heterobifunctional linker containing a terminal thiol group and a protected phosphonic acid. This structure allows for a two-step, controlled conjugation strategy. The thiol group provides a reactive handle for covalent attachment to various molecules, commonly through reactions with maleimides or haloacetamides. The ethyl ester serves as a protecting group for the phosphonic acid, which, after deprotection, can be used for surface anchoring (e.g., to metal oxides) or further conjugation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility while reducing non-specific binding.[1][2][3]
Conjugation Strategy Overview
The primary use of this linker involves a sequential reaction. First, the thiol group is reacted with a thiol-reactive group on a target molecule (e.g., a protein with a maleimide (B117702) label). Following this initial conjugation and purification, the ethyl ester on the phosphonic acid can be hydrolyzed (deprotected) to reveal the phosphonic acid, which is then available for a second conjugation or surface modification step.
Optimal Conditions for Thiol Group Conjugation
The most common and highly efficient reaction for the thiol group is its conjugation to a maleimide moiety, forming a stable thioether bond.[4]
Reaction Parameters
Achieving high selectivity and yield requires careful control of the reaction environment. The following table summarizes the optimal conditions for the thiol-maleimide reaction.
| Parameter | Recommended Condition | Rationale & Remarks | Citations |
| pH | 6.5 - 7.5 | Ensures chemoselective reaction of thiols. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. Above pH 7.5, competitive reaction with amines increases. | [4][5][6] |
| Buffer System | Phosphate (PBS), HEPES, Tris | 10-100 mM concentration. Must be free of extraneous thiols (e.g., DTT) and primary/secondary amines. | [7][8] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for faster reaction kinetics. 4°C can be used for sensitive biomolecules to maintain stability, requiring longer reaction times. | [8][9] |
| Reaction Time | 2 - 4 hours at Room Temp. / Overnight at 4°C | Monitor reaction progress if possible. Longer times may be needed for dilute solutions. | [9] |
| Molar Ratio | 10-20 fold molar excess of maleimide reagent | This is a general starting point. For large molecules, steric hindrance may require optimization of this ratio. | [6][8][9] |
| Solvent for Stock | Anhydrous DMSO or DMF | Maleimide reagents are susceptible to hydrolysis. Stock solutions should be prepared fresh and protected from moisture. | [5][6][8] |
Preventing Thiol Oxidation
The free thiol group is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[6]
| Preventative Measure | Recommended Procedure | Rationale | Citations |
| Degassing Buffers | Sparge buffers with an inert gas (e.g., Argon, Nitrogen) before use. | Removes dissolved oxygen which can mediate thiol oxidation. | [6][7] |
| Using Chelating Agents | Add 1-5 mM EDTA to the reaction buffer. | Sequesters divalent metal ions that can catalyze the oxidation of thiols. | [6] |
| Reducing Disulfides | Pre-treat sample with a reducing agent if necessary. | TCEP is often preferred as it does not contain a thiol and typically does not need to be removed prior to conjugation with maleimides. If DTT is used, it must be removed (e.g., by dialysis or gel filtration) before adding the maleimide reagent. | [6][7][8] |
Experimental Protocol: Thiol-Maleimide Conjugation
This protocol describes a general procedure for conjugating this compound to a maleimide-activated protein.
Materials
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA, degassed.
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in water.
-
Purification column (e.g., Sephadex G-25)
Procedure
-
Prepare Protein Solution : Dissolve the maleimide-activated protein in the degassed conjugation buffer to a concentration of 50–100 µM.[7]
-
Prepare Linker Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[8]
-
Initiate Conjugation : Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.[8][9] Mix gently.
-
Incubate : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[8][9]
-
Quench Reaction (Optional) : To consume any excess unreacted maleimide groups on the protein, add a quenching solution to a final concentration of 1-10 mM. Incubate for 15-30 minutes.
-
Purification : Remove excess linker and reaction byproducts by purifying the conjugate using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[7] Dialysis is another alternative.[7]
Deprotection of the Phosphonic Acid Ethyl Ester
The ethyl ester of the phosphonic acid can be hydrolyzed to the free phosphonic acid under either acidic or basic conditions.[10] Care must be taken to choose conditions that will not compromise the integrity of the newly formed conjugate.
General Considerations
-
pH Stability : Both strong acidic and basic conditions can promote hydrolysis.[11]
-
Temperature : Higher temperatures will accelerate the rate of hydrolysis.[11]
-
Substrate Sensitivity : The stability of the conjugated molecule (e.g., protein) to the hydrolysis conditions is a critical consideration. Mild conditions are preferable.
Protocol: Ester Hydrolysis (General Guideline)
This protocol is a general starting point and must be optimized for the specific conjugate.
-
Reaction Setup : After purification, exchange the conjugate into a suitable buffer for hydrolysis (e.g., a mild acidic or basic buffer).
-
Hydrolysis :
-
Acidic Conditions : Adjust the pH to a mildly acidic range (e.g., pH 2-4) with an acid like HCl and incubate.
-
Basic Conditions : Adjust the pH to a mildly basic range (e.g., pH 9-10) with a base like NaOH and incubate.
-
-
Monitoring : Monitor the reaction by a suitable analytical method (e.g., HPLC, mass spectrometry) to determine the point of complete deprotection.
-
Neutralization and Purification : Once the reaction is complete, neutralize the solution and purify the deprotected conjugate using gel filtration or dialysis to remove salts and byproducts.
Applications in Drug Development and Research
The dual functionality of this linker is valuable in several areas:
-
Targeted Drug Delivery : The thiol end can be conjugated to a targeting ligand (e.g., an antibody fragment), and the phosphonic acid end can be used to chelate imaging agents or anchor to drug-eluting implants.[2][3]
-
Surface Modification : The phosphonic acid group has a strong affinity for metal oxide surfaces, making it ideal for creating biocompatible coatings on nanoparticles or medical devices to prevent non-specific protein binding.[2][3]
-
Biosensor Development : Immobilize biomolecules onto sensor surfaces in a controlled orientation to enhance signal detection and performance.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 3. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Phosphonate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Thiol-PEG3-phosphonic acid ethyl ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker widely utilized in bioconjugation and materials science. Its unique structure, featuring a terminal thiol group, a flexible triethylene glycol (PEG3) spacer, and a diethyl phosphonate (B1237965) group, allows for versatile applications in drug delivery, diagnostic imaging, and surface modification of nanoparticles.[1][2][3][4]
The thiol group provides a reactive handle for conjugation to biomolecules (e.g., proteins, peptides) via maleimide (B117702) chemistry or for anchoring to noble metal surfaces like gold.[1][5] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[6] The phosphonate ester moiety serves as a robust anchor for binding to metal oxide surfaces, such as iron oxide or titanium dioxide, making it invaluable for the development of targeted nanoparticles and stable surface coatings.[2][3] Furthermore, the phosphonate group's ability to chelate metal ions is leveraged in the creation of contrast agents for medical imaging techniques like MRI and PET.[2][3]
The precise characterization of these conjugates is critical to ensure their purity, structural integrity, and batch-to-batch consistency, which are prerequisites for their successful application in research and drug development. This document provides detailed protocols for the analytical characterization of this compound and its conjugates using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound conjugates.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound conjugates. ¹H NMR confirms the presence of the PEG chain, the ethyl groups of the phosphonate ester, and the thiol group. ³¹P NMR is highly specific for the phosphorus atom in the phosphonate group, providing a distinct signal for characterization.[7] ¹³C NMR, especially with ¹H and ³¹P decoupling, can be used to resolve all carbon signals.[7]
Protocol for ¹H, ¹³C, and ³¹P NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Instrument Parameters (³¹P NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Single pulse with proton decoupling.
-
Reference: 85% H₃PO₄ (external).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-512.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Single pulse with proton decoupling. For complex spectra, consider ¹H and ³¹P double decoupling.[7]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H and ¹³C spectra using the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Expected ¹H and ³¹P NMR Data:
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) | Multiplicity | ³¹P Chemical Shift (ppm) |
| -CH₂-SH | ~2.7 | t | |
| -SH | ~1.6 | t | |
| PEG (-O-CH₂-CH₂-O-) | 3.6-3.7 | m | |
| -P(O)-O-CH₂-CH₃ | ~4.1 | m | |
| -P(O)-CH₂- | ~2.0 | m | |
| -P(O)-O-CH₂-CH₃ | ~1.3 | t | |
| Phosphonate (-PO(OEt)₂) | ~30 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the conjugate.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for determining the molecular weight of the conjugate and confirming its identity.[8] Due to the PEG component, the resulting spectrum may show a distribution of ions corresponding to different charge states.[9]
Protocol for ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a solution of the conjugate at a concentration of 10-100 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Mass Range: m/z 100-2000.
-
Charge Reduction (Optional): For complex spectra of high molecular weight conjugates, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can simplify the spectrum.[10][11]
-
-
Data Processing:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.
-
Compare the observed molecular weight with the theoretical molecular weight. The theoretical exact mass of this compound (C₁₂H₂₇O₆PS) is approximately 330.13 g/mol .[4]
-
Expected Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 331.14 | Protonated molecule |
| [M+Na]⁺ | 353.12 | Sodium adduct |
| [M+K]⁺ | 369.09 | Potassium adduct |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the this compound conjugate and to quantify it. Reversed-phase HPLC (RP-HPLC) is a common method for this purpose.[6][]
Protocol for RP-HPLC Analysis:
-
Sample Preparation:
-
Dissolve the conjugate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detector: UV at 214 nm (for peptide/protein conjugates) or an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for the linker itself.[13][14]
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Expected HPLC Data:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific conjugate and column |
| Purity | >95% for most research applications |
Application Example: Nanoparticle Surface Functionalization
This diagram illustrates the logical relationship of using this compound to functionalize a metal oxide nanoparticle for targeted cell interaction.
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum [chemicalbook.com]
- 3. Diethyl vinylphosphonate | C6H13O3P | CID 69629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Thiol-PEG3-phosphonic acid, CAS 1360716-36-4 | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. enovatia.com [enovatia.com]
- 10. Collection - A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins - Analytical Chemistry - Figshare [figshare.com]
- 11. sciex.com [sciex.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thiol-PEG3-Phosphonic Acid Ethyl Ester for Biomaterial Development
Introduction
Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for the surface modification and functionalization of biomaterials. Its unique structure, comprising a phosphonate (B1237965) ester group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal thiol group, offers a versatile platform for developing advanced biomaterials with tailored biological interactions. The phosphonate group provides a stable anchor to metal oxide surfaces, such as titanium and its alloys, which are prevalent in medical implants. The PEG linker enhances hydrophilicity and reduces non-specific protein adsorption, a critical factor in improving biocompatibility. The terminal thiol group serves as a reactive handle for the covalent attachment of bioactive molecules, including peptides, proteins, and small molecule drugs.
This application note details the use of this compound for the surface modification of titanium dioxide (TiO2), a common biomaterial for orthopedic and dental implants. We provide protocols for the hydrolysis of the ethyl ester to a phosphonic acid, surface functionalization, and subsequent bioconjugation of a model peptide.
Key Applications
-
Surface Modification of Medical Implants: Improves the biocompatibility and reduces biofouling of titanium-based implants. The phosphonic acid group forms a strong bond with the metal oxide surface.
-
Drug Delivery Systems: The thiol group allows for the conjugation of therapeutic agents to nanoparticles or other carrier systems. The PEG linker can improve the circulation time and solubility of the drug conjugate.[1]
-
Biosensor Development: Enables the immobilization of capture proteins or other biorecognition elements onto sensor surfaces.
-
Tissue Engineering: Facilitates the creation of bioactive scaffolds that can promote specific cellular responses, such as adhesion and proliferation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the surface modification of titanium dioxide with Thiol-PEG3-phosphonic acid followed by bioconjugation.
Table 1: Surface Characterization of Modified Titanium Dioxide
| Surface Treatment | Water Contact Angle (°) | Surface Elemental Composition (Atomic %) |
| Ti | ||
| Unmodified TiO2 | 75 ± 5 | 32.1 |
| TiO2-Phosphonic Acid-PEG3-SH | 42 ± 4 | 28.5 |
| TiO2-Phosphonic Acid-PEG3-Peptide | 58 ± 6 | 27.9 |
Table 2: Protein Adsorption on Modified Titanium Dioxide Surfaces
| Surface Treatment | Fibronectin Adsorption (ng/cm²) |
| Unmodified TiO2 | 450 ± 35 |
| TiO2-Phosphonic Acid-PEG3-SH | 85 ± 12 |
Table 3: Cell Viability on Modified Titanium Dioxide Surfaces
| Surface Treatment | Cell Viability (%) (Mesenchymal Stem Cells, 24h) |
| Unmodified TiO2 | 92 ± 4 |
| TiO2-Phosphonic Acid-PEG3-SH | 98 ± 2 |
| TiO2-Phosphonic Acid-PEG3-Peptide | 97 ± 3 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the phosphonate ester to the active phosphonic acid.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Deionized (DI) water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a 6 M HCl solution in a round bottom flask.
-
Stir the solution at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.
-
The resulting Thiol-PEG3-phosphonic acid can be used directly for surface modification.
Protocol 2: Surface Modification of Titanium Dioxide
This protocol details the functionalization of a TiO2 surface with the hydrolyzed linker.
Materials:
-
Titanium dioxide substrates
-
Thiol-PEG3-phosphonic acid (from Protocol 1)
-
Ethanol (B145695), absolute
-
DI water
-
Ultrasonic bath
-
Oven
Procedure:
-
Clean the TiO2 substrates by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen and then in an oven at 110°C for 30 minutes.
-
Prepare a 1 mM solution of Thiol-PEG3-phosphonic acid in absolute ethanol.
-
Immerse the cleaned TiO2 substrates in the solution and incubate at 60°C for 24 hours.[2]
-
After incubation, rinse the substrates thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of nitrogen.
Protocol 3: Bioconjugation of a Thiol-Reactive Peptide
This protocol describes the attachment of a maleimide-functionalized peptide to the thiol-terminated surface.
Materials:
-
Thiol-functionalized TiO2 substrates (from Protocol 2)
-
Maleimide-functionalized peptide (e.g., Maleimide-Cys-Arg-Gly-Asp)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Nitrogen gas
Procedure:
-
Prepare a 0.5 mg/mL solution of the maleimide-functionalized peptide in PBS.
-
Place the thiol-functionalized TiO2 substrates in a reaction vessel.
-
Add the peptide solution to the vessel, ensuring the substrates are fully submerged.
-
Purge the vessel with nitrogen gas and seal it to prevent oxidation of the thiol groups.
-
Allow the reaction to proceed at room temperature for 4 hours with gentle agitation.
-
After the reaction, rinse the substrates extensively with PBS and then DI water to remove any unbound peptide.
-
Dry the peptide-conjugated substrates under a stream of nitrogen.
Visualizations
References
Troubleshooting & Optimization
How to improve the solubility of Thiol-PEG3-phosphonic acid ethyl ester.
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Thiol-PEG3-phosphonic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an amphiphilic molecule. Its solubility is influenced by its three main components:
-
Thiol Group (-SH): A reactive group that allows for conjugation.
-
PEG3 Linker (- (OCH₂CH₂)₃ -): A short, hydrophilic polyethylene (B3416737) glycol chain that generally enhances solubility in aqueous solutions and polar organic solvents.
-
Phosphonic Acid Ethyl Ester Group (-P(O)(OEt)₂): This group is less hydrophilic than a free phosphonic acid. The ethyl ester groups increase its solubility in organic solvents compared to the free acid.
Overall, the molecule is expected to be soluble in many common organic solvents and have some solubility in aqueous solutions, though the latter may be limited.
Q2: In which organic solvents can I dissolve this compound?
A2: Based on the properties of similar PEGylated phosphonates, this compound is likely soluble in a range of polar organic solvents. Good starting points for creating a stock solution include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Methanol and Ethanol
It is recommended to first attempt to dissolve the compound in a small amount of these solvents before scaling up.
Q3: Is this compound soluble in water or aqueous buffers?
A3: The PEG3 chain imparts some water solubility. However, the ethyl ester groups on the phosphonate (B1237965) and the overall hydrophobicity of the molecule may limit its direct solubility in aqueous solutions. It is generally advisable to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF and then dilute the stock solution into the desired aqueous buffer. When doing so, add the organic stock solution dropwise to the vigorously stirred aqueous buffer to prevent precipitation.[1]
Q4: How does pH affect the solubility of this compound?
A4: The phosphonic acid ethyl ester group is not readily ionizable, so pH will have a less direct impact on its solubility compared to a free phosphonic acid. However, extreme pH values (highly acidic or basic) could lead to the hydrolysis of the ethyl ester bonds over time, forming the more water-soluble phosphonic acid. This hydrolysis is generally slow but can be a factor during long-term storage in aqueous solutions.
Q5: How should I store this compound to maintain its solubility and integrity?
A5: For optimal stability, it is recommended to store the compound at -20°C in a desiccated environment. The thiol group is susceptible to oxidation, so storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also advisable. For solutions, it is best to prepare fresh solutions before use. If storage of a stock solution in an organic solvent is necessary, store it at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Low Solubility in the Chosen Solvent | If dissolving in an aqueous buffer, first prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or DMF. Then, slowly add the stock solution to the stirred aqueous buffer.[1] If an organic solvent is not working, try a different one from the recommended list (see FAQ Q2). |
| Insufficient Sonication or Vortexing | Ensure adequate mixing. Use a vortex mixer for several minutes. Gentle sonication in a water bath can also help break up small aggregates and enhance dissolution. |
| Low Temperature | Gently warming the solution may increase solubility. However, be cautious with temperature-sensitive compounds. For this compound, prolonged heating is not recommended due to the potential for degradation. |
| Compound Degradation or Oxidation | If the compound is old or has been improperly stored, the thiol group may have oxidized, leading to disulfide bond formation and reduced solubility. Ensure the compound has been stored correctly at -20°C under dry conditions. |
Issue: The solution is cloudy or a precipitate forms after dissolving.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The concentration of the compound in the chosen solvent system may be too high. Try preparing a more dilute solution. If diluting a stock solution into a buffer, the final concentration of the organic co-solvent may be too low to maintain solubility. |
| Precipitation Upon Addition to Aqueous Buffer | This is common when a compound is much more soluble in the organic stock solvent than in the final aqueous buffer. To mitigate this, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, or add the stock solution very slowly to a rapidly stirring buffer.[1] |
| pH Incompatibility | While less likely for the ethyl ester, ensure the pH of your aqueous buffer is compatible with any downstream applications and is not causing unintended reactions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a microcentrifuge tube.
-
Add Solvent: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to the tube to completely dissolve the compound.[1] Aim for a high concentration (e.g., 10-50 mg/mL).
-
Mix Thoroughly: Vortex the solution until the compound is fully dissolved. Gentle sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C under an inert atmosphere if not for immediate use.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
Stir the Buffer: Vigorously stir or vortex the aqueous buffer.[1]
-
Combine Solutions: While the buffer is stirring, add the concentrated organic stock solution (from Protocol 1) dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer to avoid precipitation.[1]
-
Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments.[1] If the solution becomes cloudy, the solubility limit in that buffer system has been exceeded.
Solubility Data Summary
| Solvent | Qualitative Solubility | Notes |
| Water | Sparingly Soluble | The PEG chain provides some hydrophilicity. |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Similar to water; solubility may be limited. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | Recommended for preparing stock solutions. |
| Dichloromethane (DCM) | Soluble | A potential solvent for dissolution. |
| Ethanol | Likely Soluble | PEG is soluble in ethanol. |
| Methanol | Likely Soluble | PEG is soluble in methanol. |
Visual Troubleshooting Workflow
Caption: Workflow for dissolving this compound.
References
Optimizing reaction buffer pH for Thiol-PEG3-phosphonic acid ethyl ester.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Thiol-PEG3-phosphonic acid ethyl ester in their experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This reagent is a heterobifunctional linker. The thiol group (-SH) is typically reacted with maleimides or other thiol-reactive groups to form stable thioether bonds in bioconjugation applications. The phosphonic acid ethyl ester group can be used for surface modification, for example, by interacting with metal oxides, or it can be hydrolyzed to the phosphonic acid for applications where a negatively charged hydrophilic group is desired.[1][2]
Q2: What is the optimal pH for reacting the thiol group of this linker?
A2: The optimal pH range for the reaction of the thiol group with a maleimide (B117702) is between 6.5 and 7.5. This pH range ensures that the thiol group is sufficiently nucleophilic to react efficiently while minimizing side reactions, such as hydrolysis of the maleimide ring, which can occur at higher pH values.
Q3: Is the phosphonic acid ethyl ester group stable under the recommended reaction conditions for the thiol group?
A3: Phosphonate (B1237965) esters are generally most stable at a neutral pH and can undergo hydrolysis under acidic or basic conditions.[3] The recommended pH range of 6.5-7.5 for the thiol-maleimide reaction is close to neutral, and therefore, the phosphonic acid ethyl ester is expected to be reasonably stable during the course of a typical conjugation reaction. However, for very long reaction times or at the extremes of this pH range, some hydrolysis may occur.
Q4: What buffers are recommended for the conjugation reaction?
A4: Amine-free buffers are essential to prevent competition with the intended reaction. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers at a pH between 6.5 and 7.5.
Q5: How should I store this compound?
A5: To prevent degradation, the reagent should be stored at -20°C in a desiccated environment. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
Troubleshooting Guide
Issue 1: Low or no conjugation efficiency.
-
Question: I am not observing the expected product formation. What could be the reason?
-
Answer: Low conjugation efficiency can stem from several factors:
-
Oxidized Thiol: The thiol group on your PEG linker or your target molecule (e.g., a cysteine residue on a protein) may have oxidized to form disulfide bonds, which are unreactive with maleimides.
-
Solution: Before starting the conjugation, reduce any existing disulfide bonds by treating your protein or peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). If using DTT, it must be removed before adding the maleimide-containing reagent, as it will compete in the reaction. TCEP does not need to be removed. Additionally, using degassed buffers can help prevent re-oxidation.
-
-
Incorrect pH: The reaction pH may be outside the optimal range of 6.5-7.5.
-
Solution: Prepare a fresh buffer and carefully adjust the pH to be within the 6.5-7.5 range.
-
-
Hydrolyzed Maleimide: If you are reacting the thiol-PEG with a maleimide-functionalized molecule, the maleimide may have hydrolyzed, especially if stored in an aqueous solution or at a high pH.
-
Solution: Use a freshly prepared solution of the maleimide-functionalized reagent.
-
-
Issue 2: Unexpected side products or reagent degradation.
-
Question: I am seeing unexpected peaks in my analysis (e.g., HPLC, mass spectrometry). What might be the cause?
-
Answer: The presence of unexpected species could be due to:
-
Hydrolysis of the Phosphonic Acid Ethyl Ester: If the reaction is carried out for an extended period or at a pH outside the optimal range, the ethyl ester group may hydrolyze to the corresponding phosphonic acid. This will result in a product with a different mass and charge.
-
Solution: Optimize the reaction time and ensure the pH is maintained within the recommended range. If the phosphonic acid is the desired final product, the ester can be intentionally hydrolyzed under acidic or basic conditions post-conjugation.
-
-
Reaction with Buffer Components: If the buffer contains primary amines (e.g., Tris), these can react with certain functionalities on your target molecule, leading to side products.
-
Solution: Always use amine-free buffers such as PBS, HEPES, or borate for your conjugation reactions.
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-maleimide conjugation with good stability of the phosphonate ester. |
| Recommended Buffers | PBS, HEPES, Borate | Must be free of primary amines. |
| Reducing Agent (optional) | TCEP (1-10 mM) or DTT (1-10 mM) | To reduce disulfide bonds. DTT must be removed prior to conjugation. |
| Reaction Temperature | Room Temperature (20-25 °C) | Can be performed at 4°C for sensitive proteins, but reaction times will be longer. |
| Reaction Time | 1 - 4 hours | Should be optimized for the specific reactants. |
Detailed Experimental Protocol
This protocol describes a general procedure for conjugating this compound to a maleimide-activated protein.
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing Buffer (optional): Conjugation buffer containing 10 mM TCEP
-
Quenching Solution (optional): 1 M β-mercaptoethanol or cysteine in water
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Preparation of the Protein:
-
Dissolve the maleimide-activated protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) If reduction of the protein is necessary, incubate it in Reducing Buffer for 30-60 minutes at room temperature. Subsequently, remove the TCEP using a desalting column equilibrated with degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution to a final concentration of 10-20 mM. This will react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis using an appropriate molecular weight cutoff.
-
-
Analysis and Storage:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for conjugation.
Caption: Thiol-maleimide conjugation reaction.
References
Technical Support Center: Stability of Thiol-PEG3-phosphonic acid ethyl ester in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thiol-PEG3-phosphonic acid ethyl ester in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The bifunctional nature of this molecule presents two main stability challenges:
-
Hydrolysis of the Phosphonic Acid Ethyl Ester: The ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This cleavage results in the formation of the corresponding phosphonic acid monoester and, eventually, the free phosphonic acid.
-
Oxidation of the Thiol Group: The terminal thiol (-SH) group is prone to oxidation, especially in the presence of dissolved oxygen. This can lead to the formation of disulfide bonds (dimerization) and further oxidized species like sulfinic and sulfonic acids.
Q2: What are the ideal storage conditions for aqueous solutions of this compound?
A2: To maximize stability, aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to:
-
Use a slightly acidic buffer (pH 4-6): This minimizes both the rate of base-catalyzed hydrolysis of the ester and the formation of the highly reactive thiolate anion, which is more susceptible to oxidation.
-
Degas the solvent: Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) is crucial to prevent thiol oxidation.
-
Store at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) will significantly slow down degradation reactions.
-
Protect from light: While not the primary concern, light can potentially contribute to radical-mediated degradation pathways.
-
Consider chelating agents: The addition of a chelating agent like EDTA (0.1-1 mM) can sequester trace metal ions that may catalyze thiol oxidation.
Q3: How does pH affect the stability of the molecule?
A3: pH is a critical factor influencing the stability of both functional groups:
-
Phosphonic Acid Ethyl Ester: The hydrolysis rate is significantly influenced by pH, with both acidic and basic conditions accelerating the cleavage of the P-O-C bond. Neutral pH (around 7) generally offers the best stability against hydrolysis.[1]
-
Thiol Group: In alkaline conditions (higher pH), the thiol group deprotonates to form a thiolate anion (-S⁻). This anion is much more nucleophilic and susceptible to oxidation than the protonated thiol form (-SH) that predominates at acidic pH. Therefore, the rate of oxidative degradation increases as the pH rises.
Q4: What is the impact of temperature on the stability of the compound?
A4: As with most chemical reactions, higher temperatures accelerate the degradation of this compound. Hydrolysis of the phosphonic acid ester, in particular, becomes significantly faster at elevated temperatures.[1] Therefore, it is advisable to conduct experiments and store solutions at the lowest practical temperature.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of thiol reactivity (e.g., in conjugation reactions) | Oxidation of the thiol group to form disulfides or other oxidized species. | - Prepare solutions in degassed buffers (sparged with argon or nitrogen).- Work under an inert atmosphere where possible.- Use a slightly acidic buffer (pH 4-6) to maintain the thiol in its protonated, less reactive form until the reaction.- Add a chelating agent (e.g., 0.1-1 mM EDTA) to the buffer to sequester metal ions that can catalyze oxidation.- Prepare the solution immediately before use. |
| Formation of unexpected byproducts or changes in polarity (observed by HPLC) | Hydrolysis of the phosphonic acid ethyl ester to the more polar phosphonic acid monoester or free phosphonic acid. | - Maintain the pH of the solution as close to neutral as possible, or slightly acidic if thiol oxidation is a greater concern.- Avoid prolonged exposure to strongly acidic or basic conditions.- Perform reactions and purification at reduced temperatures. |
| Precipitation or cloudiness of the solution over time | Formation of insoluble degradation products, such as disulfide-linked dimers, which may have lower solubility. | - Confirm the identity of the precipitate.- Review storage conditions (pH, temperature, exposure to oxygen) to minimize degradation.- If possible, use a co-solvent to improve the solubility of potential degradation products. |
| Inconsistent results in biological assays or experiments | Degradation of the molecule under the experimental conditions (e.g., physiological pH in cell culture media promoting rapid oxidation and/or hydrolysis). | - Prepare fresh solutions of the compound immediately before each experiment.- Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions. |
Quantitative Data
Table 1: Representative Pseudo-First-Order Rate Constants for the Two-Step Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates
The data below is for analogous compounds and should be used for illustrative purposes only.
| Substituent on Aryl Ring | k₁ (step 1) (10⁻⁴ s⁻¹) | k₂ (step 2) (10⁻⁴ s⁻¹) |
| 4-MeO | 1.15 | 0.23 |
| 4-Me | 1.95 | 0.40 |
| H | 2.50 | 0.53 |
| 4-F | 2.80 | 0.65 |
| 4-Cl | 4.85 | 1.10 |
| 4-NO₂ | 21.0 | 4.90 |
Data adapted from a study on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates and illustrates the influence of electronic effects on the hydrolysis rate.[1]
Experimental Protocols
Protocol 1: Assessment of Phosphonic Acid Ethyl Ester Hydrolysis by ³¹P NMR Spectroscopy
This protocol allows for the monitoring of the hydrolysis of the phosphonic acid ethyl ester to its corresponding phosphonic acid.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer)
-
D₂O for NMR lock
-
NMR tubes
-
³¹P NMR spectrometer
Procedure:
-
Prepare a solution of this compound at a known concentration in the chosen aqueous buffer.
-
Add a small amount of D₂O to the solution for the NMR lock signal.
-
Transfer the solution to an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum at time zero (t=0). The diethyl phosphonate (B1237965) ester will have a characteristic chemical shift.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ³¹P NMR spectra at various time points.
-
Monitor the appearance of new peaks corresponding to the phosphonic acid monoester and the final phosphonic acid product, which will have different chemical shifts from the starting material.
-
The relative integration of the peaks can be used to quantify the extent of hydrolysis over time.
Protocol 2: Quantification of Thiol Group Stability using Ellman's Assay
This colorimetric assay is used to determine the concentration of free thiol groups in the solution over time, providing a measure of oxidative degradation.
Materials:
-
This compound solution in the aqueous buffer of interest
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) stock solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer and at the desired temperature for the stability study.
-
At various time points, take an aliquot of the solution.
-
In a 96-well plate, add a known volume of the reaction buffer.
-
Add a small volume of the sample aliquot to the wells.
-
Add a small volume of the DTNB stock solution to initiate the reaction.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm.
-
The concentration of thiol groups can be calculated using the Beer-Lambert law and the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹ at pH 8.0). A decrease in absorbance over time indicates thiol oxidation.
Protocol 3: Accelerated Stability Testing
This protocol can be adapted to assess the overall stability of this compound under stressed conditions.
Materials:
-
This compound
-
Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled chambers/ovens
-
Analytical instrumentation for quantification (e.g., HPLC-MS, ³¹P NMR, Ellman's Assay)
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers.
-
Stress Conditions:
-
Temperature Stress: Place vials of the solutions in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Include a control set at -20°C.
-
pH Stress: Store the solutions at different pH values at a constant temperature.
-
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw samples from each condition.
-
Analysis: Analyze the samples using appropriate analytical methods:
-
HPLC-MS: To quantify the remaining parent compound and identify degradation products.
-
³¹P NMR: To specifically monitor the hydrolysis of the phosphonate ester.
-
Ellman's Assay: To quantify the remaining free thiol groups.
-
-
Data Evaluation: Plot the concentration of the parent compound and/or the concentration of free thiols as a function of time for each condition to determine the degradation kinetics.
Visualizations
Caption: Primary degradation pathways for this compound in aqueous solutions.
Caption: General experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Purity Assessment of Thiol-PEG3-phosphonic acid ethyl ester Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for assessing the purity of Thiol-PEG3-phosphonic acid ethyl ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker containing a thiol (-SH) group, a triethylene glycol (PEG3) spacer, and a phosphonic acid diethyl ester group. The thiol group allows for conjugation to molecules via disulfide bonds or reaction with maleimides, while the phosphonic acid group can be used for binding to metal oxides or for further chemical modification.[1] It is often used in bioconjugation, drug delivery, and for creating PROTACs (Proteolysis Targeting Chimeras).[1][2]
Q2: What are the potential impurities in a this compound conjugate sample?
Impurities in a conjugate sample can be broadly categorized as:
-
Starting Materials: Unreacted this compound linker or the unconjugated substrate (e.g., protein, peptide, nanoparticle).
-
Reaction Byproducts: Molecules formed from side reactions during the conjugation process. This can include disulfide-bonded dimers of the thiol linker.
-
Degradation Products: Hydrolysis of the phosphonic acid ester or oxidation of the thiol group.
-
Process-Related Impurities: Solvents, reagents, or salts from the reaction and purification steps.
Q3: Which analytical techniques are most effective for assessing the purity of these conjugates?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[3] The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the conjugate from free linker and other impurities.[4][] Detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are useful as PEG linkers lack strong UV chromophores.[6][7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final conjugate and identify impurities.[4][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines separation with mass identification.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H and ³¹P NMR can confirm the structure of the conjugate, verify the presence of all components (thiol, PEG, and phosphonate), and help quantify impurities if spectral overlap is minimal.[3]
Q4: How can I use HPLC to determine the purity of my conjugate?
HPLC separates components based on their physicochemical properties. For PEGylated conjugates, Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) are commonly used.[][6] Purity is typically determined by calculating the relative area of the main conjugate peak compared to the total area of all peaks in the chromatogram.
Analytical Techniques and Protocols
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation. By comparing the integrals of characteristic peaks, a relative purity can be estimated.[3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Identify the characteristic peaks for the PEG spacer (typically a broad multiplet around 3.6 ppm).
-
Identify peaks corresponding to the phosphonic acid ethyl ester group (e.g., triplets for the -CH₃ at ~1.3 ppm and quartets for the -CH₂- at ~4.1 ppm).
-
Identify peaks from the conjugated biomolecule or substrate.
-
Integrate the peaks and compare the ratios to the expected molecular structure.
-
| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Expected Multiplicity |
| Ethyl (-CH₃) | ~1.3 | Triplet |
| PEG (-O-CH₂-CH₂-O-) | ~3.6 | Multiplet |
| Ethyl (-O-CH₂-) | ~4.1 | Quartet |
| Thiol (-SH) | 1.5 - 2.5 (variable) | Triplet or Broad Singlet |
Note: Chemical shifts can vary depending on the solvent and the nature of the conjugated molecule.
Molecular Weight Confirmation by Mass Spectrometry (MS)
MS provides the molecular weight of the conjugate, confirming successful conjugation and helping to identify impurities. Electrospray Ionization (ESI) is a common technique for analyzing PEGylated molecules.[8]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10-100 µg/mL) in a solvent compatible with both the HPLC mobile phase and ESI (e.g., water/acetonitrile (B52724) with 0.1% formic acid).
-
Chromatography (LC): Use a C8 or C18 reverse-phase column with a gradient elution (e.g., water to acetonitrile with 0.1% formic acid).[6]
-
Mass Spectrometry (MS):
-
Perform ESI in positive ion mode.
-
Acquire data over a mass range appropriate for the expected molecular weight of the conjugate.
-
The resulting spectrum will show a series of multiply charged ions.
-
-
Data Analysis: Use deconvolution software to process the raw spectrum and determine the zero-charge mass of the conjugate.[9][11] The polydispersity of the PEG chain may result in a distribution of masses, often separated by 44 Da (the mass of one ethylene (B1197577) glycol unit).[11]
Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative purity assessment.[]
Experimental Protocol: RP-HPLC with ELSD/CAD
-
System Setup:
-
Column: C8 or C18, 3.5-5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Detector: ELSD or CAD.
-
-
Method:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Calculate the area percent of the main peak corresponding to the conjugate.
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B in 25 min |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD (Nebulizer: 30°C, Evaporator: 50°C) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple peaks in HPLC chromatogram | Incomplete reaction; presence of starting materials. Side reactions or degradation. | Optimize reaction conditions (time, temperature, stoichiometry). Improve purification strategy (e.g., size exclusion, ion exchange). Characterize major impurity peaks by LC-MS to identify their source. |
| NMR spectrum shows unexpected peaks | Presence of residual solvents or impurities. Sample degradation. | Check the purity of starting materials. Ensure the sample is properly dried. Re-purify the sample. Use 2D NMR techniques (e.g., COSY, HSQC) to help assign peaks. |
| Mass spectrum is too complex or shows no clear product ion | High sample heterogeneity (polydispersity). Poor ionization or ion suppression. Sample contains high salt concentration. | Use deconvolution software designed for heterogeneous samples like PEGylated proteins.[9][11] Optimize MS source parameters. Desalt the sample before analysis using dialysis or a desalting column. |
| Purity is consistently low after purification | The purification method is not suitable for separating the conjugate from a key impurity. The conjugate is unstable under the purification conditions. | Try an orthogonal purification method (e.g., if using RP-HPLC, try ion-exchange or size-exclusion chromatography). Adjust pH, temperature, or buffers during purification to improve stability. |
Visual Workflows
Caption: Workflow for synthesis, purification, and purity assessment of conjugates.
Caption: Interplay of analytical techniques for comprehensive characterization.
References
- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. enovatia.com [enovatia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciex.com [sciex.com]
Challenges in scaling up reactions with Thiol-PEG3-phosphonic acid ethyl ester.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiol-PEG3-phosphonic acid ethyl ester. It addresses common challenges encountered during the scaling up of reactions involving this molecule.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound during scale-up?
The two primary points of instability in the molecule are the phosphonic acid ethyl ester and the terminal thiol group.
-
Phosphonic Acid Ethyl Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding phosphonic acid monoester or the fully hydrolyzed phosphonic acid.[1][2] The rate of hydrolysis is influenced by pH and temperature.[1]
-
Thiol Group Oxidation: The thiol (-SH) group is prone to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species. This is often facilitated by the presence of oxygen, metal ions, or basic conditions.
2. What are the recommended storage conditions for this compound?
To ensure stability, the compound should be stored at -20°C.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol group.
3. What analytical techniques are recommended for monitoring reaction progress and purity?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV and/or mass spectrometric (MS) detection is suitable for monitoring the consumption of starting materials and the formation of the desired product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to follow the reaction and confirm the structure of the final product.
-
³¹P NMR is particularly useful for monitoring the integrity of the phosphonate (B1237965) ester group.[1] A shift in the phosphorus signal can indicate hydrolysis.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
4. How does pH affect the stability of the phosphonic acid ethyl ester?
The stability of the phosphonic acid ethyl ester is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the P-O-C bond.[1] It is generally recommended to maintain neutral conditions (pH ≈ 7) to minimize hydrolysis.[1]
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time.- Increase the reaction temperature cautiously, monitoring for byproduct formation.- Increase the molar excess of the limiting reagent. |
| Degradation of Starting Material or Product | - Confirm the stability of all reagents under the reaction conditions.- For the phosphonate ester, maintain a neutral pH and the lowest practical temperature.[1]- For the thiol group, conduct the reaction under an inert atmosphere to prevent oxidation. |
| Side Reactions | - Analyze the crude reaction mixture by HPLC-MS or NMR to identify major byproducts.- Common side reactions include disulfide bond formation from the thiol and hydrolysis of the phosphonate ester. |
Problem 2: Difficulty in Product Purification
The purification of PEGylated compounds can be challenging due to their physical properties and the potential for closely related impurities.[4][5]
| Potential Cause | Troubleshooting Steps |
| Oily or Gummy Product | - PEGylated compounds are often oils or waxes, making standard precipitation difficult.[4]- Consider purification via column chromatography. |
| Co-elution of Product and Impurities | - Optimize the chromatography method. For PEGylated molecules, ion-exchange (IEX) and size-exclusion chromatography (SEC) can be effective.[]- IEX can separate based on charge differences that may arise from phosphonate hydrolysis.[]- SEC can separate based on size, which is useful for removing unreacted starting materials or smaller byproducts.[] |
| Product Loss During Aqueous Workup | - The PEG chain imparts some water solubility. Minimize the volume of aqueous washes.- Back-extract the aqueous layers with a suitable organic solvent to recover the dissolved product. |
Problem 3: Product Instability (Hydrolysis of Ethyl Ester)
| Potential Cause | Troubleshooting Steps |
| Acidic or Basic Conditions During Reaction/Workup | - Neutralize any acidic or basic reagents before workup.- Use buffered aqueous solutions for extraction and washing steps. |
| High Temperatures | - Conduct the reaction and purification at the lowest practical temperature.[1] |
| Prolonged Exposure to Protic Solvents | - Minimize the time the compound is in contact with water or alcohols, especially at non-neutral pH.- Remove solvents in vacuo as quickly as possible. |
Experimental Protocols
General Protocol for a Thiol-Ene "Click" Reaction
This protocol describes a general procedure for reacting the thiol group of this compound with a maleimide-functionalized molecule.
-
Reagent Preparation:
-
Dissolve the maleimide-functionalized molecule in a suitable degassed solvent (e.g., a mixture of PBS and an organic co-solvent like DMF or DMSO).
-
Dissolve this compound in the same degassed solvent. A slight molar excess (1.1 to 1.2 equivalents) of the thiol may be used.
-
-
Reaction:
-
Add the this compound solution to the maleimide (B117702) solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is often catalyzed by a weak base.[7]
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by HPLC, observing the disappearance of the starting materials and the appearance of the product peak.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate chromatographic technique such as reversed-phase flash chromatography or preparative HPLC.
-
Visual Guides
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Primary degradation pathways for the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiol-PEG3-phosphonic acid ethyl ester and Other PEG Linkers
In the fields of bioconjugation, drug delivery, and materials science, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for connecting molecules, enhancing solubility, and improving the pharmacokinetic profiles of therapeutics.[1][2][3] The choice of a specific PEG linker is critical, as its functional groups, length, and architecture dictate the properties of the final conjugate.[4] This guide provides a detailed comparison of Thiol-PEG3-phosphonic acid ethyl ester, a heterobifunctional linker, with other common PEG linkers, offering researchers and drug development professionals a basis for informed selection.
This compound is a unique linker featuring a thiol group for conjugation to biomolecules and a phosphonic acid group for robust anchoring to metal oxide surfaces, separated by a short, hydrophilic 3-unit PEG spacer.[5][6][7] This combination of functionalities makes it particularly suitable for applications in biosensors, targeted drug delivery, and the surface modification of medical implants to improve biocompatibility.[5][8]
Comparison of Core Properties
The utility of a PEG linker is defined by its reactive termini, the length and structure of the PEG chain, and its overall chemical stability. This compound offers a distinct set of features compared to other widely used linkers.
Reactive Group Chemistry
The covalent attachment of PEG linkers is achieved through specific chemical reactions targeting functional groups on the molecule of interest, such as amines or thiols on proteins.[9] The choice of chemistry is paramount for achieving high efficiency and a stable final product.[1]
-
Thiol-Reactive Chemistry : The thiol group (-SH) on this compound is reactive towards maleimides, disulfides, and haloacetamides.[5][10] This is particularly useful for site-specific conjugation to cysteine residues on proteins. The most common reaction, thiol-maleimide coupling, is highly specific and efficient at a pH range of 6.5-7.5, forming a stable thioether bond.[9]
-
Amine-Reactive Chemistry : N-Hydroxysuccinimide (NHS) esters are one of the most widely used methods for targeting primary amines on lysine (B10760008) residues.[9][11] This reaction is typically performed at a pH between 7 and 9 and forms a stable amide bond.[9]
-
Bioorthogonal Chemistry : "Click chemistry," such as the reaction between an azide (B81097) and an alkyne, offers very high specificity and efficiency under mild conditions.[1][12] This avoids off-target reactions common with other chemistries.
| Linker Chemistry | Reactive Partners | Optimal pH | Resulting Bond | Key Advantages | Key Disadvantages |
| Thiol-Maleimide | Thiol + Maleimide | 6.5 - 7.5 | Thioether | High specificity for thiols (cysteine), efficient reaction.[9] | Maleimide can be unstable at higher pH; potential for retro-Michael addition.[4] |
| Amine-NHS Ester | Amine + NHS Ester | 7.0 - 9.0 | Amide | Targets abundant lysine residues, well-established chemistry.[9] | NHS esters are hydrolytically unstable; can lead to heterogeneous products.[4] |
| Tetrazine Ligation | Tetrazine + TCO | ~7.4 | Covalent Bond | Extremely fast and bioorthogonal, no catalyst needed.[4] | Requires pre-modification of the target molecule with a TCO group.[4] |
| SPAAC | Azide + Cyclooctyne | ~7.4 | Triazole | Bioorthogonal, no cytotoxic copper catalyst required.[4] | Slower reaction kinetics compared to other click chemistries.[4] |
Surface Anchoring Groups
For applications involving surface modification, such as immobilizing proteins on biosensors or nanoparticles, the choice of anchoring group is critical for stability.
-
Phosphonic Acid : The phosphonic acid group, present in the subject linker, forms strong, stable coordinate bonds with a variety of metal oxide surfaces, including titanium dioxide, iron oxide, and aluminum oxide.[13][14][15] This makes it an excellent choice for modifying medical implants and developing stable nanoparticle-based systems.[5][8]
-
Silane : Silane-based linkers are the standard for modifying silica (B1680970) (SiO₂) and glass surfaces. They form covalent siloxane bonds, though they can be sensitive to moisture before coupling.[14][16]
-
Thiol : Thiols are the preferred chemistry for anchoring molecules to gold surfaces, forming a strong gold-thiol bond.[10][17]
| Anchoring Group | Target Surface | Bond Type | Key Features |
| Phosphonic Acid | Metal Oxides (TiO₂, Fe₃O₄, Al₂O₃) | Coordinate | Forms robust, stable self-assembled monolayers (SAMs); enhances biocompatibility.[13][15][18] |
| Silane | Silica (SiO₂), Glass | Covalent (Si-O-Si) | Well-established for silica-based materials; requires anhydrous conditions for grafting.[16] |
| Thiol | Gold (Au) | Covalent-like (Au-S) | High specificity and strong binding to gold surfaces.[17] |
Impact of PEG Chain Length
The length of the PEG spacer influences solubility, circulation half-life, and steric hindrance.[1][3] While this compound has a short, discrete length, other linkers are available with a wide range of PEG chain lengths. Longer PEG chains generally lead to a longer circulation time and reduced clearance.[9][19]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE.[3] |
Experimental Workflows and Logical Relationships
Key Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the site-specific conjugation of a PEG-maleimide linker to a thiol group on a protein, often a cysteine residue.[3][9]
Materials:
-
Thiol-containing protein (e.g., antibody with a free cysteine).
-
Maleimide-PEG linker.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed.[9]
-
Reducing agent (if needed, e.g., TCEP for reducing disulfide bonds).
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation : Dissolve the protein in the reaction buffer. If disulfide bonds need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.[3]
-
Buffer Exchange : If a reducing agent was used, remove it completely by passing the protein solution through a desalting column equilibrated with fresh reaction buffer.
-
Linker Preparation : Immediately before use, dissolve the Maleimide-PEG linker in the reaction buffer.
-
Conjugation Reaction : Add a 5-20 fold molar excess of the dissolved Maleimide-PEG linker to the protein solution.
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[3] The optimal time may vary depending on the protein.[9]
-
Purification : Remove excess, unreacted PEG linker from the protein-PEG conjugate using a desalting column or size-exclusion chromatography (SEC).
-
Characterization : Analyze the conjugate using SDS-PAGE (to observe the increase in molecular weight) and mass spectrometry (to confirm conjugation and determine the drug-to-antibody ratio, if applicable).
Protocol 2: General Procedure for Surface Modification of Metal Oxide Nanoparticles
This protocol describes the immobilization of a biomolecule-PEG-phosphonic acid conjugate onto a metal oxide surface.
Materials:
-
Metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄).
-
Biomolecule-PEG-phosphonic acid conjugate.
-
Solvent: Anhydrous ethanol (B145695) or isopropanol.
-
Washing solvent: Ethanol, followed by deionized water.
-
Sonication bath.
Procedure:
-
Nanoparticle Dispersion : Disperse the metal oxide nanoparticles in the anhydrous solvent using sonication to create a uniform suspension.
-
Conjugate Addition : Dissolve the biomolecule-PEG-phosphonic acid conjugate in the same anhydrous solvent and add it to the nanoparticle suspension. The concentration will depend on the surface area of the nanoparticles.
-
Immobilization Reaction : Incubate the mixture at room temperature for 12-24 hours with gentle agitation. This allows for the formation of a self-assembled monolayer of the PEG linker on the nanoparticle surface via the phosphonic acid anchor.
-
Washing : Centrifuge the nanoparticle suspension to pellet the surface-modified nanoparticles. Discard the supernatant containing unbound conjugate.
-
Resuspension and Washing : Resuspend the nanoparticle pellet in fresh ethanol, sonicate briefly, and centrifuge again. Repeat this washing step 2-3 times to remove any non-covalently bound molecules.
-
Final Wash : Perform a final wash with deionized water to remove the organic solvent.
-
Characterization : Analyze the modified nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic radius, Zeta Potential to assess surface charge changes and colloidal stability, and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and other elements from the conjugate on the surface.
Conclusion
This compound is a highly specialized heterobifunctional linker with distinct advantages for creating bioconjugates intended for immobilization on metal oxide surfaces. Its thiol group allows for specific conjugation to cysteine residues, while the phosphonic acid moiety provides a robust and stable anchor to materials like titanium dioxide. This makes it an excellent candidate for developing advanced biosensors, targeted nanoparticle systems, and improving the biocompatibility of medical devices.
When compared to other PEG linkers, the choice is highly application-dependent. For homogenous protein modifications where no surface anchoring is needed, amine-reactive or bioorthogonal click chemistry linkers may be more suitable. For modifying gold or silica surfaces, thiol- or silane-terminated PEGs, respectively, are the linkers of choice. By carefully considering the target molecule, the desired surface, and the required physicochemical properties, researchers can select the optimal PEG linker to achieve their desired outcome.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
- 8. M-Peg6-(ch2)8-phosphonic acid [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 11. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. purepeg.com [purepeg.com]
- 13. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 14. PEG phosphate, PEG phosphoric acid [nanocs.net]
- 15. precisepeg.com [precisepeg.com]
- 16. mdpi.com [mdpi.com]
- 17. interchim.fr [interchim.fr]
- 18. PEG3-bis(phosphonic acid) | Benchchem [benchchem.com]
- 19. mdpi.com [mdpi.com]
Validating Thiol-PEG3-phosphonic acid ethyl ester Conjugation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of linker conjugation is paramount to ensure the efficacy, safety, and reproducibility of their molecular constructs. Thiol-PEG3-phosphonic acid ethyl ester is a versatile heterobifunctional linker, prized for its ability to connect molecules to surfaces or other biomolecules via a thiol-reactive group and a phosphonate (B1237965) moiety. Mass spectrometry stands as a definitive analytical technique for confirming the successful conjugation and characterizing the resulting products. This guide provides a comparative analysis of mass spectrometry techniques for validating the conjugation of this compound and compares its performance with alternative thiol-reactive linkers, supported by detailed experimental protocols and data presentation.
Performance Comparison of Thiol-Reactive Linkers
The selection of a thiol-reactive linker is a critical decision in the design of bioconjugates. While this compound offers distinct advantages, particularly for surface attachment and bone targeting applications due to its phosphonic acid group, several alternatives with different reactivity and stability profiles are available. The choice of linker can significantly impact the stability and in vivo performance of the resulting conjugate.
| Linker Type | Reactive Group | Bond Formed with Thiol | Key Performance Characteristics | Mass Spectrometry Validation Considerations |
| This compound | Thiol | Disulfide (if oxidized) or Thioether (via other reactions) | Phosphonate group allows for strong binding to metal oxides and bone surfaces. The PEG spacer enhances solubility and reduces steric hindrance. | ESI-MS and MALDI-TOF can be used to confirm the mass of the linker and its conjugates. Fragmentation analysis will show characteristic losses of the PEG units and the ethyl phosphonate group. |
| Maleimide-PEGn-X | Maleimide (B117702) | Thioether | High reactivity and specificity towards thiols at neutral pH. However, the resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols.[1][2] | The mass addition of the maleimide linker is readily detected. Tandem MS can be used to confirm the site of conjugation. Hydrolysis of the maleimide ring (+18 Da) can be monitored by MS.[3] |
| Vinyl Sulfone-PEGn-X | Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond that is not susceptible to retro-Michael addition, offering enhanced stability in biological media compared to maleimides.[1][2] | The mass addition of the vinyl sulfone linker is confirmed. Fragmentation patterns will be distinct from maleimide adducts, providing unambiguous identification. |
| Thiol-yne (Click Chemistry) | Alkyne | Thioether | Requires a catalyst (e.g., phosphine) for the "click" reaction with a thiol. Forms a highly stable and irreversible thioether linkage. The reaction is highly specific and efficient.[4][5] | The mass of the clicked product is confirmed. The high stability of the bond simplifies spectral interpretation as in-source fragmentation of the linkage is minimal. |
Mass Spectrometry Validation of this compound Conjugation
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common mass spectrometry techniques for analyzing PEGylated molecules and their conjugates.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C12H27O6PS
-
Molecular Weight: 330.38 g/mol
-
Monoisotopic Mass: 330.1266 Da
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]+ at m/z 331.1339 and sodiated adduct [M+Na]+ at m/z 353.1158 are expected to be prominent.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]+ ion is predicted to show characteristic neutral losses of ethylene (B1197577) glycol units (44.0262 Da). Cleavage of the C-S and P-O bonds is also anticipated, yielding fragments corresponding to the thiol-PEG and ethyl phosphonate moieties.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is particularly useful for analyzing conjugates of the linker with larger molecules like peptides or proteins.
-
Expected Ions: In MALDI-TOF, singly charged ions, typically sodiated [M+Na]+ or potassiated [M+K]+, are expected.
-
Analysis of Conjugates: When conjugated to a peptide or protein, MALDI-TOF will show a mass shift corresponding to the mass of the this compound linker (330.13 Da). The broadness of the peaks can also give an indication of the heterogeneity of the PEGylation.
Experimental Protocols
Protocol 1: ESI-MS/MS Analysis of this compound
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water (1:1 v/v) to a final concentration of 10 µM.
-
For MS/MS analysis, the sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Full Scan MS: Acquire spectra in the m/z range of 100-500.
-
Tandem MS (MS/MS): Isolate the precursor ion of interest (e.g., m/z 331.13) and apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion and common adducts in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions, confirming the structure of the molecule.
-
Protocol 2: MALDI-TOF MS Analysis of a Peptide Conjugated with this compound
-
Conjugation Reaction:
-
Dissolve the thiol-containing peptide in a degassed buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2).
-
If necessary, reduce any disulfide bonds in the peptide using a reducing agent like TCEP.
-
Add a 10-fold molar excess of this compound (after activation of one of the functional groups, if necessary for the specific conjugation chemistry) to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Purify the conjugate using size-exclusion chromatography or reversed-phase HPLC to remove excess linker.
-
-
Sample Preparation for MALDI-TOF:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for peptides), in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Mix the purified conjugate solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode.
-
Laser: Nitrogen laser (337 nm).
-
Mass Analyzer: Time of Flight (TOF) in linear or reflectron mode.
-
-
Data Analysis:
-
Compare the mass spectrum of the unconjugated peptide with that of the conjugate.
-
The mass difference should correspond to the mass of the this compound linker.
-
Visualization of Experimental Workflow and Logical Relationships
To provide a clear visual representation of the processes involved in validating the conjugation of this compound, the following diagrams have been generated using Graphviz (DOT language).
References
Spectroscopic Confirmation of Thiol-PEG3-Phosphonic Acid Ethyl Ester Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques for confirming the successful modification of molecules with Thiol-PEG3-phosphonic acid ethyl ester. It details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it compares the properties of the thiol-reactive group in the target molecule with common alternatives, providing researchers with the data needed to make informed decisions for their conjugation strategies.
Spectroscopic Analysis of this compound
Successful modification with this compound can be reliably confirmed by a combination of NMR, FTIR, and Mass Spectrometry. Each technique provides unique and complementary information regarding the structure and purity of the modified product.
Data Summary
The following table summarizes the expected spectroscopic data for the confirmation of the this compound moiety.
| Spectroscopic Technique | Feature | Expected Value/Observation |
| ¹H NMR | PEG backbone (-CH₂CH₂O-) | ~3.6 ppm (multiplet) |
| Methylene adjacent to thiol (-CH₂SH) | ~2.7 ppm (triplet) | |
| Thiol proton (-SH) | ~1.6 ppm (triplet) | |
| Methylene adjacent to phosphonate (B1237965) (-CH₂-P) | ~2.0 ppm (multiplet) | |
| Ethyl ester (-OCH₂CH₃) | ~4.1 ppm (quartet), ~1.3 ppm (triplet) | |
| ³¹P NMR | Phosphonate (-PO(OEt)₂) | ~+20 to +30 ppm (singlet) |
| FTIR | S-H stretch | Weak band around 2550 cm⁻¹ |
| C-O-C stretch (PEG) | Strong, broad band around 1100 cm⁻¹ | |
| P=O stretch (Phosphonate) | Strong band around 1250 cm⁻¹ | |
| Mass Spec. | Molecular Weight | [M+H]⁺ at m/z 331.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence of characteristic proton and phosphorus signals of the this compound moiety and to assess the purity of the conjugate.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.
¹H NMR Protocol:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Integrate the characteristic peaks corresponding to the PEG backbone, the protons adjacent to the thiol and phosphonate groups, and the ethyl ester protons.
-
The relative integration of these peaks should correspond to the number of protons in each environment.
³¹P NMR Protocol:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
A single peak in the phosphonate region will confirm the presence of the phosphonic acid ethyl ester group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the this compound modifier.
Sample Preparation:
-
Liquid Samples: A small drop of the neat liquid can be placed between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.
FTIR Protocol:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the S-H, C-O-C, and P=O stretching vibrations. The presence of the weak S-H stretch is a key indicator of the free thiol group.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the modified molecule and confirm the addition of the this compound group.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
For complex samples like PEGylated proteins, desalting using appropriate spin filters may be necessary before analysis.[1]
MS Protocol (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺ corresponding to the addition of the this compound moiety (mass of 330.1 g/mol ). For larger molecules, a corresponding mass shift will be observed.
Comparison with Alternative Thiol-Reactive PEGylation Reagents
The thiol group of the title compound is designed to react with a suitable functional group on a target molecule. However, alternative reagents exist for thiol-specific PEGylation. The choice of reagent can significantly impact the stability and properties of the resulting conjugate.
| Feature | This compound | Maleimide-PEG | Vinyl Sulfone-PEG |
| Reactive Group | Thiol (-SH) | Maleimide (B117702) | Vinyl Sulfone |
| Target Group | Activated esters, epoxides, etc. | Thiol (-SH) | Thiol (-SH) |
| Bond Formed | Thioether (via reaction of target) | Thioether | Thioether |
| Reaction pH | Varies with target group | 6.5 - 7.5[2] | 8.0 - 9.0 |
| Bond Stability | High | Susceptible to retro-Michael addition and thiol exchange, leading to potential deconjugation.[3][4] Can be stabilized by hydrolysis of the succinimide (B58015) ring.[5] | Generally more stable and forms an irreversible thioether bond.[3][4][5] |
| Side Reactions | Dependent on the target functional group. | Can undergo hydrolysis of the maleimide ring.[6][7][8] With N-terminal cysteines, thiazine (B8601807) formation is a possible side reaction.[9] | Can react with amines at higher pH.[3] |
Visualizations
Caption: Workflow for the spectroscopic confirmation of the modification.
Caption: Key structural features and their corresponding spectroscopic signals.
References
- 1. sciex.com [sciex.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
A Comparative Guide to the In-Vitro Stability of PROTAC Linkers
For researchers, scientists, and drug development professionals, understanding the stability of Proteolysis Targeting Chimeras (PROTACs) is paramount to their successful development as therapeutics. A critical determinant of a PROTAC's overall stability and efficacy is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[1][2] This guide provides an objective comparison of the in-vitro stability of different PROTAC linkers, supported by experimental data, detailed protocols for key stability assays, and visualizations to clarify complex processes.
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The linker's chemical composition, length, and rigidity significantly influence a PROTAC's metabolic stability, solubility, and cell permeability.[2][3][4] PROTACs are subject to metabolism by enzymes primarily found in the liver and blood, such as Cytochrome P450 enzymes (CYPs), which can limit their bioavailability and in-vivo efficacy.
Quantitative Comparison of PROTAC Linker Stability
The following table summarizes the in-vitro stability of various PROTACs with different linker types, primarily drawing from a systematic study by Goracci et al. (2020) in cryopreserved human hepatocytes.[5][6] This provides a quantitative basis for comparing the metabolic stability of different linker strategies.
| Compound ID | Linker Type | Linker Description | E3 Ligase Ligand | Target Ligand | Matrix | t½ (min) |
| 1 (dBet1) | Alkyl | C4 alkyl chain | Thalidomide | JQ1 (BET) | Human Hepatocytes | 135.0 |
| 2 (dBet6) | Alkyl | C8 alkyl chain | Thalidomide | JQ1 (BET) | Human Hepatocytes | 18.2 |
| 3 (ARV-825) | PEG | 5 PEG units | Pomalidomide | JQ1 (BET) | Human Hepatocytes | 21.3 |
| 7 (MZ1) | PEG | 4 PEG units | VHL | JQ1 (BET) | Human Hepatocytes | >240 |
| 10 (ARV-771) | Alkyl | Branched alkyl | VHL | JQ1 (BET) | Human Hepatocytes | >240 |
| 6 | Rigid (Piperazine) | Piperazine-containing | VHL | JQ1 (BET) | Human Hepatocytes | >240 |
| 11 | Rigid (Piperazine) | Piperazine-containing | VHL | JQ1 (BET) | Human Hepatocytes | 139.3 |
| 20 | Rigid (Piperazine) | Piperazine-containing | VHL | JQ1 (BET) | Human Hepatocytes | 129.5 |
| 24 | Rigid (Triazole) | Triazole-containing | VHL | PARP | Human Hepatocytes | 162.7 |
| 25 | Rigid (Triazole) | Triazole-containing | VHL | PARP | Human Hepatocytes | 148.8 |
| 26 | Alkyl | C4 alkyl chain | Pomalidomide | Androgen Receptor | Human Hepatocytes | 8.4 |
| 27 | PEG | 4 PEG units | Pomalidomide | Androgen Receptor | Human Hepatocytes | 40.8 |
| 30 | Alkyl | C4 alkyl chain | Pomalidomide | Androgen Receptor | Human Hepatocytes | 35.8 |
| 31 | PEG | 4 PEG units | Pomalidomide | Androgen Receptor | Human Hepatocytes | 41.5 |
| 39 | Rigid (Triazole) | Triazole-containing | VHL | Androgen Receptor | Human Hepatocytes | 22.1 |
| ARV-110 | Rigid | Piperidine (B6355638)/Piperazine (B1678402) | VHL | Androgen Receptor | Human Liver Microsomes | 986 |
| Compound 4 | Rigid (Piperazine/Pyrimidine) | Piperazine/Pyrimidine | cIAP | RIPK2 | Rat Hepatocytes | >240 |
| Compound 6 | Rigid (Piperazine/Pyrimidine) | Piperazine/Pyrimidine | cIAP | RIPK2 | Rat Hepatocytes | >240 |
Data for compounds 1-3, 6, 7, 10, 11, 20, 24, 25, 26, 27, 30, 31, and 39 are from Goracci et al. (2020) and were determined in cryopreserved human hepatocytes.[5][6] Data for ARV-110 is from a study on its stability in various biological samples.[7] Data for Compounds 4 and 6 targeting RIPK2 are from a study on their pharmacokinetic properties.[8]
Key Observations on Linker Stability:
-
Flexible Linkers (Alkyl and PEG): Alkyl and Polyethylene Glycol (PEG) chains are the most common flexible linkers.[1][9] While synthetically accessible, their stability can be variable. For instance, extending a straight alkyl linker from 4 to 8 methylene (B1212753) units significantly decreased the half-life of a BET-targeting PROTAC from 135 min to 18.2 min.[] PEG linkers, while often improving solubility, can be susceptible to O-dealkylation.[5] However, the metabolic stability of PEG-containing PROTACs can be comparable to or even better than their aliphatic counterparts.[5]
-
Rigid Linkers (Piperazine, Piperidine, Triazole): Incorporating cyclic structures like piperazine, piperidine, or triazole into the linker can enhance metabolic stability.[1][2] Several PROTACs containing piperazine moieties in their linkers exhibited high metabolic stability with half-lives exceeding 240 minutes in human hepatocytes.[5] The resulting triazole from "click chemistry" is also metabolically stable.[2] The clinically advanced PROTACs, ARV-110 and ARV-471, both utilize rigid linkers containing piperidine and piperazine moieties.[3]
-
Linker Length: The length of the linker plays a crucial role in metabolic stability. Shorter linkers can sometimes lead to better metabolic stability due to increased steric hindrance, which may prevent the PROTAC from entering the catalytic site of metabolic enzymes.[3][]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the workflows for in-vitro stability assays.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linker stability. Below are detailed methodologies for the key in-vitro stability assays.
Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
1. Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solution in phosphate buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Plasma Stability Assay
This assay determines the stability of a PROTAC in plasma, identifying potential degradation by plasma enzymes like hydrolases and esterases.[11]
1. Materials:
-
Test PROTAC compound
-
Pooled human plasma (or plasma from other species of interest)
-
Methanol (B129727) with an internal standard (for reaction termination)
-
LC-MS/MS system
2. Procedure:
-
Incubation:
-
The test compound is incubated with plasma at 37°C.
-
Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination:
-
The reaction at each time point is terminated by the addition of cold methanol containing an internal standard.
-
-
Sample Preparation:
-
After termination, the samples are centrifuged to precipitate plasma proteins.
-
-
Analysis:
-
The supernatant is collected, and the concentration of the remaining test compound is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The percentage of the test compound remaining at each time point is calculated relative to the 0-minute sample.
-
The in-vitro plasma half-life (t½) can be calculated from the rate of disappearance of the compound.
-
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like alkyl and PEG chains offer synthetic ease, there is a clear trend towards the use of more rigid linkers containing cyclic moieties to enhance metabolic stability and improve pharmacokinetic properties.[1] The quantitative data and experimental protocols presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics. The systematic evaluation of a diverse range of linker types and lengths is essential to identify the optimal candidate for a given target and E3 ligase pair.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
The Unseen Anchor: Advantages of Thiol-PEG3-Phosphonic Acid Ethyl Ester as a Non-Cleavable Linker in Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of creating next-generation targeted therapeutics, the choice of a linker is paramount. In the intricate architecture of an antibody-drug conjugate (ADC), the linker is the critical component that dictates stability, pharmacokinetic profile, and ultimately, therapeutic efficacy. This guide provides an objective comparison of the advantages of using a non-cleavable linker, exemplified by Thiol-PEG3-phosphonic acid ethyl ester, against other linker technologies, supported by a synthesis of available experimental data and detailed experimental protocols.
Non-cleavable linkers represent a class of robust connectors that release the cytotoxic payload only upon complete lysosomal degradation of the antibody. This mechanism offers distinct advantages in terms of stability and safety. This compound is a prime example of a non-cleavable linker, integrating a thiol group for covalent attachment, a short polyethylene (B3416737) glycol (PEG3) spacer for improved physicochemical properties, and a phosphonate (B1237965) group, which contributes to the linker's exceptional stability.
At a Glance: Non-Cleavable vs. Cleavable Linkers
| Feature | Non-Cleavable Linker (e.g., this compound) | Cleavable Linker (e.g., Valine-Citrulline, Hydrazone) |
| Payload Release Mechanism | Proteolytic degradation of the antibody in the lysosome. | Enzymatic cleavage, pH sensitivity, or reduction in the target cell.[1] |
| Released Payload | Payload attached to the linker and an amino acid residue. | Often the unmodified, potent payload.[1] |
| Plasma Stability | Generally higher, leading to a more stable ADC in circulation.[2] | Generally lower, with potential for premature drug release.[1] |
| Bystander Effect | Limited to no bystander effect due to the charged nature of the released metabolite. | Can induce a bystander effect, killing neighboring antigen-negative cells.[1] |
| Therapeutic Window | Potentially larger due to increased stability and reduced off-target toxicity.[2] | Can be narrower due to the risk of premature payload release. |
| Dependence on Target Biology | More dependent on the internalization and lysosomal trafficking of the target antigen.[2] | Can be effective with targets that have slower internalization rates. |
The Trifecta of Advantage: Deconstructing this compound
The unique composition of this compound confers several key benefits:
-
Thiol Group for Site-Specific Conjugation: The terminal thiol group allows for stable covalent bonding to antibodies, often through reaction with maleimide (B117702) groups introduced onto the antibody surface. This enables precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.
-
PEG3 Spacer for Enhanced Pharmacokinetics: The short, hydrophilic PEG3 spacer plays a crucial role in mitigating the hydrophobicity of the cytotoxic payload. This can prevent aggregation, improve solubility, and lead to a more favorable pharmacokinetic profile, including reduced clearance and longer circulation times.[3][4]
-
Phosphonate Group for Unwavering Stability: The phosphonate moiety is a key contributor to the non-cleavable nature of the linker. The phosphorus-carbon bond is highly resistant to chemical and enzymatic degradation, ensuring the integrity of the ADC in systemic circulation and minimizing premature payload release. This enhanced stability is a cornerstone of the improved safety profile of ADCs with non-cleavable linkers.[5]
Comparative Performance Insights
While direct head-to-head experimental data for this compound is not extensively available in the public domain, we can infer its performance based on studies of ADCs with similar components.
Plasma Stability: The Non-Cleavable Advantage
Non-cleavable linkers, such as those based on thioethers, consistently demonstrate superior stability in plasma compared to their cleavable counterparts. This translates to a lower incidence of off-target toxicity, as the potent payload remains securely attached to the antibody until it reaches the target cell.[2] Studies have shown that ADCs with non-cleavable linkers generally outperform their cleavable counterparts in in-vivo stability assessments.[2]
Table 1: Comparative In Vivo Stability of ADC Linker Types
| Linker Type | General In Vivo Half-Life | Key Stability Features |
| Non-Cleavable (e.g., Thioether) | Long (approaching that of the mAb) | High resistance to enzymatic and chemical degradation in plasma.[6] |
| Peptide (e.g., Val-Cit) | Moderate | Stable in circulation but cleaved by lysosomal proteases (e.g., Cathepsin B). |
| Hydrazone | Shorter | Susceptible to hydrolysis at physiological pH, leading to potential premature release.[2] |
| Disulfide | Variable | Can be reduced by circulating thiols, though hindered disulfides show improved stability. |
The Impact of PEG Spacer Length on Pharmacokinetics
The inclusion and length of a PEG spacer significantly influence the pharmacokinetic properties of an ADC. Shorter PEG chains, such as the PEG3 in the linker of interest, can provide a balance between improved hydrophilicity and minimal impact on antigen binding.
Table 2: Effect of PEG Spacer Length on ADC Pharmacokinetic Parameters
| ADC Construct | PEG Chain Length | Mean Residence Time (hours) | Clearance (mL/day/kg) |
| ADC with no PEG | 0 units | ~100 | ~17 |
| ADC with PEG2 Linker | 2 units | ~100 | ~17 |
| ADC with PEG4 Linker | 4 units | ~160 | ~11 |
| ADC with PEG8 Linker | 8 units | ~280 | ~6.1 |
| ADC with PEG12 Linker | 12 units | ~280 | ~6.0 |
| ADC with PEG24 Linker | 24 units | ~290 | ~5.8 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[3] |
This data suggests that even short PEG spacers can begin to improve the pharmacokinetic profile of an ADC, with longer chains offering more pronounced effects. The choice of a PEG3 spacer in this compound represents a rational design to enhance solubility and stability without introducing excessive length that could potentially hinder efficacy.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the structure and mechanism of action.
Caption: Key components of the this compound linker.
Caption: Contrasting payload release for non-cleavable and cleavable linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADCs. Below are outlines for key experiments to evaluate the performance of an ADC utilizing a linker such as this compound.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify the extent of premature payload release in plasma.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
At each time point, precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
A standard curve of the free payload is used for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.
-
Determine the in vitro half-life of the linker.
-
In Vitro Cytotoxicity Assay
Objective: To assess the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology: MTT or XTT Assay
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
XTT Assay: Add XTT reagent and incubator for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the ADC in an animal model.
Methodology: ELISA-Based Quantification of Intact ADC
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats) at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection. Process the blood to obtain plasma.
-
ELISA:
-
Coat a 96-well plate with the target antigen.
-
Add plasma samples containing the ADC.
-
Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to generate a colorimetric signal.
-
-
Quantification: Measure the absorbance and determine the ADC concentration using a standard curve of the ADC.
-
Data Analysis: Analyze the concentration-time data using pharmacokinetic modeling software to determine parameters such as clearance, half-life, and area under the curve (AUC).
Conclusion
The selection of a linker is a pivotal decision in the design of an effective and safe ADC. The non-cleavable this compound linker offers a compelling combination of features: high stability, favorable physicochemical properties conferred by the PEG spacer, and a mechanism of action that minimizes off-target toxicity. While the field of ADC development continues to evolve, the rational design of linkers based on a deep understanding of their chemical and biological properties remains a cornerstone of success. For therapeutic strategies where maximal stability and a wide therapeutic window are paramount, non-cleavable linkers like this compound present a distinct and powerful advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Crosslinker Performance: Thiol-PEG3-Phosphonic Acid Ethyl Ester and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that profoundly influences the stability, efficacy, and delivery of bioconjugates and functionalized materials. This guide provides an objective comparison of the functionalities offered by Thiol-PEG3-phosphonic acid ethyl ester and other common crosslinking agents. By presenting supporting experimental data and detailed protocols, we aim to empower informed decisions in the design of novel therapeutics and advanced materials.
This compound is a heterobifunctional crosslinker possessing three key functional domains: a thiol-reactive group for conjugation to biomolecules, a polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid ethyl ester group for surface anchoring. This guide will dissect the performance of each of these functionalities in comparison to common alternatives.
I. Thiol-Reactive Functionality: Establishing Stable Bioconjugates
The thiol group (-SH) of cysteine residues in proteins and peptides is a common target for specific bioconjugation. The choice of the thiol-reactive moiety on a crosslinker dictates the stability of the resulting bond. While this compound itself contains a thiol group for reaction with other moieties, its application often involves reacting a thiol-containing molecule with a thiol-reactive crosslinker. Common thiol-reactive groups include maleimides, haloacetyls, and vinyl sulfones.
Data Presentation: Comparison of Thiol-Reactive Crosslinkers
The stability of the bond formed between a biomolecule and a crosslinker is paramount, especially for applications like antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity.[1] Next-generation maleimides and vinyl sulfones have been developed to form more stable thioether bonds compared to traditional maleimides.[2][3]
| Crosslinker Type | Reaction pH | Reaction Time (at RT) | Conjugation Efficiency | Bond Stability | Key Considerations |
| N-Alkyl Maleimide | 6.5-7.5 | 1-2 hours | >90% | Moderate | Prone to retro-Michael addition, leading to deconjugation.[2][3] |
| N-Aryl Maleimide | 7.4 | < 1 hour | >90% | High | Faster reaction than N-alkyl maleimides and more stable bond.[3] |
| Dihalo-substituted Maleimides | Not Specified | Rapid | High | High | Reduced rates of pre-conjugation hydrolysis.[2] |
| Haloacetyls (Iodo/Bromo) | ~7.5 | Slower than maleimides | High | Very High | Forms a highly stable thioether bond.[4] |
| Vinyl Sulfone | 7-9 | 2-4 hours | >90% | Very High | Forms a very stable thioether bond, eliminating retro-Michael reaction.[2][3] |
| Pyridyl Disulfide | ~7.5 | Variable | High | Reversible | Forms a disulfide bond that can be cleaved by reducing agents.[4] |
Experimental Protocols: Evaluating Thiol-Reactive Crosslinker Performance
A general two-step sequential conjugation protocol can be adapted for most thiol-amine crosslinkers.[2]
Protocol 1: Two-Step Sequential Bioconjugation
-
Amine Modification:
-
Dissolve the amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0).
-
Dissolve the heterobifunctional crosslinker (e.g., SMCC or a next-generation alternative) in an anhydrous solvent like DMSO or DMF to prepare a stock solution.[2]
-
Add a 10- to 20-fold molar excess of the crosslinker to the biomolecule solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.[2]
-
Remove excess, unreacted crosslinker using a desalting column or dialysis.
-
-
Thiol Conjugation:
-
If the thiol-containing molecule has a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP.
-
Dissolve the thiol-containing molecule in a degassed conjugation buffer.
-
Add the amine-modified biomolecule from step 1 to the thiol-containing molecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine.
-
Purify the final conjugate using size-exclusion or affinity chromatography.
-
Workflow for Two-Step Sequential Bioconjugation
Caption: A generalized workflow for a two-step bioconjugation process.
II. The Role of the PEG Spacer: Enhancing Physicochemical Properties
The PEG spacer in this compound serves to improve solubility, reduce aggregation, and increase the hydrodynamic size of the conjugate.[5][6] The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic properties and biological activity.[7]
Data Presentation: Impact of PEG Linker Length on ADC Performance
Longer PEG linkers generally improve the pharmacokinetic profile and in vivo efficacy of ADCs, particularly for those with hydrophobic payloads.[7] However, this can sometimes come at the cost of reduced in vitro potency.[8]
| PEG Linker Length | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Half-life | Reference |
| Short (e.g., PEG4) | Lower (More Potent) | Moderate | Shorter | [7] |
| Medium (e.g., PEG8) | Intermediate | Good | Intermediate | [7] |
| Long (e.g., PEG12, PEG24) | Higher (Less Potent) | High | Longer | [7][9] |
Experimental Protocols: Evaluating the Impact of PEGylation
Protocol 2: In Vivo Efficacy Study of ADCs with Different PEG Linker Lengths
-
Cell Culture and Xenograft Model:
-
Culture a relevant cancer cell line expressing the target antigen.
-
Implant the tumor cells into immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
-
ADC Administration:
-
Prepare ADCs with varying PEG linker lengths.
-
Administer a single dose of each ADC intravenously to different groups of mice.
-
Include a vehicle control group.
-
-
Tumor Volume Measurement:
-
Measure tumor volumes periodically (e.g., twice a week) using calipers.
-
-
Data Analysis:
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[7]
-
Determine the plasma half-life of the ADCs through pharmacokinetic analysis of blood samples taken at different time points.
-
Logical Flow for ADC Efficacy Evaluation
Caption: Workflow for designing and evaluating antibody-drug conjugates.
III. Phosphonic Acid Functionality: Superior Surface Anchoring
The phosphonic acid group provides a robust anchor for attaching molecules to metal oxide surfaces, a key feature for applications in biomaterials, biosensors, and drug delivery systems.[10][11] Compared to the more commonly used carboxylic acid anchors, phosphonic acids generally form more stable and well-ordered self-assembled monolayers (SAMs).[10][12]
Data Presentation: Comparison of Surface Anchoring Groups
Studies comparing phosphonic acid and carboxylic acid for surface modification of materials like titanium alloys have shown that phosphonic acids lead to more stable and well-ordered layers.[10][12] This results in improved tribological properties, such as a lower coefficient of friction.[10] While carboxylic acids may allow for a higher surface coverage, they are more susceptible to leaching, especially under alkaline conditions.[13][14]
| Anchoring Group | Binding Strength | Stability | Surface Coverage | Key Considerations |
| Carboxylic Acid | Weaker | Less stable, prone to leaching | Higher | May not be suitable for long-term applications in physiological or alkaline environments.[11][13][14] |
| Phosphonic Acid | Stronger | More stable and well-ordered | Lower than carboxylates | Provides excellent stability over a broad pH range, particularly in acidic to neutral environments.[10][11][12] |
| Siloxy (from Silatrane) | Strongest | Most resistant to leaching | Lower than carboxylates | Offers the highest stability among the three.[13][14] |
Experimental Protocols: Evaluating Surface Modification
Protocol 3: Characterization of Self-Assembled Monolayers (SAMs)
-
Substrate Preparation:
-
Thoroughly clean and prepare the metal oxide substrate (e.g., titanium alloy, zinc oxide).
-
-
SAM Formation:
-
Immerse the substrate in a solution of the modifying compound (e.g., this compound, a carboxylic acid analog) in a suitable solvent.
-
Allow the SAM to form over a specific period.
-
-
Characterization:
-
Contact Angle Measurement: Determine the hydrophobicity of the modified surface. A higher contact angle generally indicates a more ordered and densely packed monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the chemical composition of the surface and the binding of the anchor group.
-
Atomic Force Microscopy (AFM): Visualize the surface morphology and roughness.
-
Signaling Pathway of Surface Modification and Characterization
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Benchmarking Bioconjugation: A Comparative Guide to Thiol-PEG3-phosphonic acid ethyl ester Efficiency
For Researchers, Scientists, and Drug Development Professionals
The precise and stable conjugation of biomolecules is fundamental to the development of targeted therapeutics, advanced diagnostics, and novel biomaterials. The choice of linker is a critical determinant of the efficiency, stability, and ultimate performance of the resulting bioconjugate. This guide provides an objective comparison of Thiol-PEG3-phosphonic acid ethyl ester with alternative bioconjugation strategies, supported by experimental data and detailed methodologies.
Performance Comparison of Bioconjugation Chemistries
The efficiency of a bioconjugation reaction is influenced by several factors, including the reactivity of the functional groups, reaction kinetics, and the stability of the resulting bond. This compound offers a dual functionality: a thiol group for covalent linkage and a phosphonic acid ethyl ester for surface binding or further modification. Its performance is best understood in the context of established thiol-reactive chemistries.
| Linker Type | Target Functional Group | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Bond Stability | Key Considerations |
| This compound | Thiols (-SH) on biomolecules; Surfaces (e.g., metal oxides) | Aqueous buffer, pH 7.0-8.0, Room Temperature | 1-4 hours (Thiol reaction) | High (>90%) | Stable Thioether Bond | The phosphonate (B1237965) group allows for strong binding to metal oxide surfaces. The ethyl ester may require hydrolysis to expose the phosphonic acid for surface conjugation. |
| N-Alkyl Maleimide (B117702) | Thiols (-SH) | pH 6.5-7.5, Room Temperature | 1-2 hours | High (>90%)[1] | Moderate | The resulting thioether bond can be susceptible to retro-Michael addition, leading to dissociation, particularly in the presence of other thiols like glutathione.[2] |
| N-Aryl Maleimide | Thiols (-SH) | pH 7.4, Room Temperature | < 1 hour | High (>90%)[1] | Higher than N-Alkyl Maleimides | Offers faster reaction kinetics compared to N-alkyl maleimides.[1] |
| Vinyl Sulfone | Thiols (-SH) | pH 7-9, Room Temperature | 2-4 hours | High (>90%)[1] | High | Forms a stable thioether bond and reacts rapidly and selectively with thiols at the specified pH range.[1][3] |
| Thiol-yne (Click Chemistry) | Alkynes | Catalyst (e.g., phosphine), Room Temperature | 1-4 hours | Very High (>95%)[1] | Very High | Highly efficient and specific reaction, forming a stable thioether linkage. |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing and comparing the efficiency of bioconjugation reactions.
Protocol 1: Determination of Bioconjugation Yield by HPLC
This protocol outlines a general method for quantifying the extent of conjugation of a thiol-containing biomolecule (e.g., a protein with a free cysteine) with a linker like this compound or a maleimide derivative using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Thiol-containing protein (1-5 mg/mL in a suitable buffer like PBS, pH 7.2)
-
Thiol-reactive linker (e.g., this compound, Maleimide-PEG) at a 10-20 fold molar excess
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Quenching reagent: N-acetylcysteine or L-cysteine (100 mM stock)
-
RP-HPLC system with a C4 or C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
UV detector
Procedure:
-
Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the thiol-reactive linker to the protein solution. Gently mix and incubate at room temperature for 1-4 hours.
-
Quenching: Add the quenching reagent to a final concentration of 10 mM to consume any unreacted linker. Incubate for 20 minutes.
-
HPLC Analysis:
-
Inject a sample of the reaction mixture onto the equilibrated RP-HPLC column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated protein and the bioconjugate will have different retention times.
-
Calculate the percentage of conjugated protein by integrating the peak areas: Yield (%) = (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Protein Peak)) * 100
-
Protocol 2: Assessment of Bioconjugate Stability in Serum
This protocol describes a method to evaluate the stability of the formed bond (e.g., thioether) in the presence of serum, which mimics in vivo conditions.
Materials:
-
Purified bioconjugate (1 mg/mL in PBS)
-
Human or mouse serum
-
PBS, pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples: the bioconjugate diluted in serum to a final concentration of 0.5 mg/mL, and a control sample of the bioconjugate diluted in PBS to the same concentration.
-
-
Incubation: Incubate both sets of samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Sample Cleanup: Precipitate the serum proteins by adding acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.
-
LC-MS Analysis:
-
Analyze the supernatant using an LC-MS system to separate and identify the intact bioconjugate and any released components.[4]
-
-
Data Analysis:
-
Quantify the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the t=0 time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
-
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways provide a clear and intuitive understanding of complex processes.
Figure 1. Experimental workflow for bioconjugation and yield determination.
In the context of drug development, bioconjugates such as antibody-drug conjugates (ADCs) are often designed to target specific signaling pathways implicated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[5][][7]
Figure 2. Simplified EGFR signaling pathway, a target for ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
Performance Showdown: Thiol-PEG3-Phosphonic Acid Ethyl Ester as a Versatile Linker in Research
For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical for the successful development of nanoparticle-based therapeutics and diagnostics. This guide provides a comprehensive comparison of Thiol-PEG3-phosphonic acid ethyl ester with alternative surface modification agents, supported by available experimental insights and detailed methodologies.
This compound is a heterobifunctional linker designed for robust surface functionalization of a wide range of materials. Its unique architecture, featuring a thiol group for anchoring to noble metal surfaces, a polyethylene (B3416737) glycol (PEG) spacer for imparting stealth properties and improving solubility, and a phosphonic acid ethyl ester for strong binding to metal oxides, offers a versatile solution for advanced drug delivery and diagnostic applications.
Comparative Analysis of Linker Performance
The performance of this compound is best understood by comparing its constituent functional groups with other commonly used linkers.
| Linker Type | Anchoring Group | Primary Substrate | Binding Affinity/Stability | Key Advantages | Key Disadvantages |
| This compound | Thiol and Phosphonic Acid | Noble metals (e.g., Au, Ag) and Metal oxides (e.g., Fe3O4, TiO2) | High (Thiol-Au), High (Phosphonate-Metal Oxide) | Versatility for different nanoparticle types, good biocompatibility, "stealth" properties. | Complex synthesis, potential for hydrolysis of the ethyl ester. |
| Thiol-PEG | Thiol | Noble metals (e.g., Au, Ag) | High | Well-established chemistry, good stability on gold surfaces. | Limited to noble metal substrates. |
| Carboxylate-PEG | Carboxylic Acid | Metal oxides | Moderate to High | Good biocompatibility, versatile for various metal oxides. | Can be susceptible to displacement by phosphates in biological media. |
| Silane-PEG | Silane | Silica, Metal oxides | High (covalent bond) | Very stable covalent linkage. | Requires anhydrous conditions for surface modification, potential for self-condensation. |
| Catechol-PEG | Catechol | Metal oxides | Very High | Strong, robust binding to a variety of metal oxides. | Can be susceptible to oxidation. |
Experimental Data Summary
While direct head-to-head quantitative data for this compound is limited in publicly available literature, we can infer its performance based on studies of its constituent functional groups.
Table 1: Binding Affinity and Grafting Density of Anchoring Groups on Titanium Dioxide (TiO2) Nanoparticles
| Anchoring Group | Adsorption Constant (Kads) [M⁻¹] | Grafting Density (molecules/nm²) |
| Phosphonic Acid | High (specific values vary with structure) | ~3.0 - 5.0 |
| Carboxylic Acid | Moderate (lower than phosphonic acid) | ~2.0 - 4.0 |
| Catechol | Very High (often higher than phosphonic acid) | ~2.5 - 4.5 |
Data extrapolated from studies comparing phosphonic acid, carboxylic acid, and catechol ligands on TiO2 surfaces.[1]
Table 2: Stability of Anchoring Groups on Metal Oxide Surfaces
| Anchoring Group | Relative Stability | Conditions Affecting Stability |
| Phosphonic Acid | High | Generally stable across a wide pH range. |
| Carboxylic Acid | Moderate | Can be displaced by phosphate (B84403) ions. |
| Silane | Very High | Forms stable covalent bonds. |
This table provides a qualitative comparison based on general observations in the literature.
Experimental Protocols
Protocol 1: Functionalization of Iron Oxide Nanoparticles with this compound
This protocol describes a general method for coating iron oxide nanoparticles, a common application for phosphonic acid-based linkers.
Materials:
-
Iron oxide nanoparticles (e.g., magnetite, Fe3O4) dispersed in an organic solvent (e.g., chloroform).
-
This compound.
-
N,N-Diisopropylethylamine (DIPEA).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Magnetic separator.
Procedure:
-
Ligand Solution Preparation: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Nanoparticle Dispersion: Disperse the iron oxide nanoparticles in DMSO.
-
Ligand Exchange Reaction: Add the this compound solution to the nanoparticle dispersion. Add DIPEA as a catalyst. The molar ratio of the linker to the iron content of the nanoparticles should be optimized, but a starting point of 10:1 is recommended.
-
Incubation: Sonicate the mixture for 30 minutes and then allow it to react overnight at room temperature with gentle shaking.
-
Purification:
-
Add PBS to the reaction mixture to precipitate the functionalized nanoparticles.
-
Use a magnetic separator to collect the nanoparticles.
-
Discard the supernatant.
-
Wash the nanoparticles with PBS three times by repeating the dispersion and magnetic separation steps.
-
-
Final Dispersion: Resuspend the purified, functionalized nanoparticles in the desired aqueous buffer (e.g., PBS) for further use.
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol outlines the procedure for attaching the linker to gold nanoparticles via the thiol group.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in an aqueous solution.
-
This compound.
-
Deionized water.
-
Centrifuge.
Procedure:
-
Ligand Solution Preparation: Dissolve this compound in deionized water to a concentration of 1 mg/mL.
-
Ligand Addition: Add the this compound solution to the gold nanoparticle solution. A typical molar excess of the linker to AuNPs is in the range of 10,000 to 50,000-fold.
-
Incubation: Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to ensure complete ligand exchange on the gold surface.
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess linker.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of unbound linker.
-
-
Final Dispersion: Resuspend the purified, functionalized AuNPs in the desired buffer for subsequent applications.
Visualizing the Workflow and Logic
Caption: Workflow for functionalizing iron oxide and gold nanoparticles.
Caption: Decision tree for selecting an appropriate surface linker.
Conclusion
This compound stands out as a highly versatile linker for the surface modification of nanoparticles. Its dual anchoring capability allows for the functionalization of both noble metal and metal oxide nanoparticles, a significant advantage over monofunctional linkers. The integrated PEG spacer enhances biocompatibility and stability in biological media, which is crucial for in vivo applications. While the ethyl ester may require hydrolysis to achieve maximum binding affinity of the phosphonic acid to metal oxide surfaces, it can also offer a protected form of the anchor during synthesis and purification steps. For researchers working with diverse nanoparticle platforms or aiming to develop robust and biocompatible nanocarriers, this compound represents a compelling choice, warranting its consideration in the design of next-generation nanomedicines.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Thiol-PEG3-phosphonic acid ethyl ester
Hazard Identification and Risk Assessment
Thiol-PEG3-phosphonic acid ethyl ester contains a thiol (-SH) group and a phosphonic acid ethyl ester group. Thiols are known for their strong, unpleasant odors and can be toxic. Organophosphates can be potent nerve agents and cholinesterase inhibitors. Therefore, it is crucial to handle this compound with extreme caution.
Potential Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.
-
Eye Damage/Irritation: May cause serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[1][2] |
| Respiratory | Fume hood or respirator | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate organic vapor/acid gas cartridge should be used.[1] |
| Feet | Closed-toe shoes | Leather or other absorbent materials should be avoided. Chemically resistant shoe covers may be necessary in areas with a high risk of spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.[3]
-
-
Handling in a Fume Hood:
-
Perform all manipulations of the solid compound and its solutions inside a chemical fume hood.
-
Keep the sash at the lowest possible height while working.
-
-
Weighing:
-
If weighing the solid, do so in a disposable weigh boat inside the fume hood.
-
Use anti-static measures if the powder is fine and prone to dispersal.
-
-
Dissolving:
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed.
-
-
Decontamination & Cleanup:
-
Wipe down all surfaces in the fume hood with an appropriate decontaminating solution after use.
-
Clean all glassware thoroughly.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. The container should be sealed and stored in a secondary container in a designated waste accumulation area. |
| Liquid Waste | Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Disposable gloves, weigh boats, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.[3] |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
